Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595105 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134167-07-0 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. This serine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.
Chemical and Physical Properties
This compound, also known as Boc-Ser(OMe)-OMe, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the methyl ester and methyl ether protect the carboxylic acid and hydroxyl groups, respectively. This full protection allows for its use in various synthetic strategies where selective deprotection is required.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 134167-07-0 | [1] |
| Molecular Formula | C10H19NO5 | [1] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Purity | ≥97% | [3] |
| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl3) | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate |
| InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
| InChIKey | VKRNQTKSNGIWBV-ZETCQYMHSA-N |
| SMILES | COC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from L-serine. The general synthetic strategy involves the protection of the amino and carboxyl groups, followed by the methylation of the hydroxyl group.
General Synthetic Pathway
A plausible synthetic route, based on standard protecting group chemistry, is outlined below. This pathway involves the initial protection of the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid and finally O-methylation of the side-chain hydroxyl group.
Experimental Protocol for a Related Compound: N-Boc-L-serine methyl ester
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (0.176 mol).[4]
-
After stirring for 10 minutes in an ice-water bath, add methyl iodide (0.32 mol) to the white suspension.[4]
-
Continue stirring at 0°C for 30 minutes, at which point the mixture may solidify.[4]
-
Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction for the complete formation of the methyl ester using thin-layer chromatography (TLC).[4]
-
Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[4]
-
Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[4]
Note on O-Methylation: The subsequent O-methylation of the hydroxyl group would typically be achieved by treating the N-Boc-L-serine methyl ester with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Spectroscopic Data
Spectroscopic data is crucial for the characterization and confirmation of the chemical structure of this compound. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methyl groups of the ester and ether (singlets around 3.7 ppm and 3.3 ppm, respectively), and the protons of the serine backbone.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbons, and the carbons of the serine backbone.
-
FT-IR: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate, and C-O stretching of the ether and ester groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol ) and characteristic fragmentation patterns.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to its protected functional groups which allow for controlled reactions at other sites of a molecule.
Peptide Synthesis
As a protected amino acid, its primary application is in peptide synthesis. The fully protected nature of this derivative makes it suitable for incorporation into peptide chains where the serine side chain needs to remain methylated. The workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.
Drug Discovery
The incorporation of modified amino acids like O-methyl-serine into peptide-based drug candidates can significantly impact their pharmacological properties. O-methylation can:
-
Increase metabolic stability: By blocking a potential site of enzymatic degradation.
-
Modulate receptor binding: The change in polarity and size of the side chain can alter the binding affinity and selectivity for biological targets.
-
Influence conformation: The methylated side chain can affect the secondary structure of the peptide, influencing its biological activity.
Synthesis of Complex Molecules
Beyond peptide synthesis, this compound can serve as a chiral building block for the synthesis of other complex organic molecules and natural products where a protected serine moiety is required.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and contact with skin and eyes.
This technical guide provides a summary of the available information on this compound. For further in-depth details, researchers are encouraged to consult the cited literature and supplier documentation.
References
Boc-Ser(Me)-OMe chemical structure and CAS number
This guide provides a detailed overview of the chemical properties of N-tert-Butoxycarbonyl-O-methyl-L-serine methyl ester, commonly abbreviated as Boc-Ser(Me)-OMe. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Identity and Structure
Boc-Ser(Me)-OMe is a protected amino acid derivative used in organic synthesis, particularly in the construction of peptides and other complex molecules. The Boc (tert-Butoxycarbonyl) group protects the amine functionality, while the methyl ester protects the carboxylic acid. Furthermore, the side-chain hydroxyl group of the serine residue is protected by a methyl ether.
While a specific CAS Number for Boc-Ser(Me)-OMe could not be definitively identified through searches, the CAS Number for the corresponding carboxylic acid, N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH), is well-documented.
Data Presentation
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight |
| N-tert-Butoxycarbonyl-O-methyl-L-serine | Boc-Ser(Me)-OH | 51293-47-1[1] | C₉H₁₇NO₅ | 219.23 g/mol [1] |
| N-tert-Butoxycarbonyl-O-methyl-L-serine methyl ester | Boc-Ser(Me)-OMe | Not Found | C₁₀H₁₉NO₅ | 233.26 g/mol |
Chemical Structure Visualization
The chemical structure of Boc-Ser(Me)-OMe is depicted below. The diagram illustrates the connectivity of the atoms, including the Boc protecting group on the nitrogen, the methyl ester on the carboxyl group, and the methyl ether on the serine side chain.
Caption: Chemical structure of Boc-Ser(Me)-OMe.
Experimental Protocols
-
O-Methylation of the side chain: The hydroxyl group of Boc-L-serine would be methylated, typically using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., sodium hydride, silver oxide). This step yields Boc-Ser(Me)-OH.
-
Esterification of the carboxylic acid: The resulting Boc-Ser(Me)-OH would then be esterified to form the methyl ester. This can be achieved through various methods, such as Fischer esterification (reacting with methanol in the presence of a strong acid catalyst) or by using a milder reagent like diazomethane or (trimethylsilyl)diazomethane.
A representative, though not explicitly cited, workflow for such a synthesis is presented below.
Caption: A plausible synthetic workflow for Boc-Ser(Me)-OMe.
Disclaimer: This technical guide is for informational purposes only and is based on publicly available data. The absence of a specific CAS number for Boc-Ser(Me)-OMe suggests it may be a less common derivative. Researchers should verify information from chemical suppliers and relevant literature before use.
References
Synthesis and Characterization of N-Boc-O-methyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-O-methyl-L-serine, a valuable protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details the synthetic pathways, experimental protocols, and analytical characterization of the target compound and its precursors.
Introduction
N-Boc-O-methyl-L-serine is a key building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ether on the side-chain hydroxyl group offer orthogonal protection, allowing for selective deprotection and modification during multi-step syntheses. This guide outlines a reliable synthetic route and the analytical methods required to ensure the purity and structural integrity of the final product.
Synthetic Pathway
The synthesis of N-Boc-O-methyl-L-serine can be achieved through a multi-step process, starting from the commercially available amino acid, L-serine. The general synthetic scheme involves the protection of the amino group with a Boc moiety, followed by esterification of the carboxylic acid and subsequent O-methylation of the side-chain hydroxyl group. An alternative, more direct route involves the N-Boc protection of O-methyl-L-serine.
Caption: Synthetic pathways to N-Boc-O-methyl-L-serine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-Boc-O-methyl-L-serine and its precursors.
Table 1: Synthesis of N-Boc-L-serine
| Parameter | Value | Reference |
| Starting Material | L-Serine | [1] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [1] |
| Solvent | Dioxane/Water | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | Not explicitly stated, used directly in next step | [1] |
Table 2: Synthesis of N-Boc-L-serine methyl ester
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-serine | [1] |
| Reagents | Methyl iodide, Potassium carbonate | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 86% | [1] |
| Appearance | Pale amber oil | [1] |
Table 3: Synthesis of N-Boc-O-methyl-L-serine
| Parameter | Value | Reference |
| Starting Material | O-methyl-DL-serine | [2] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [2] |
| Solvent | Tetrahydrofuran (THF)/Water | [2] |
| Reaction Time | Overnight | [2] |
| Yield | 98% | [2] |
| Appearance | White to off-white crystals | [3] |
Table 4: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (m/z) | Optical Rotation [α]D | Reference |
| N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | 219.23 | - | -18° (c=5, MeOH) | [4] |
| N-Boc-O-methyl-L-serine | C₉H₁₇NO₅ | 219.24 | 220.1 (M+H)⁺ | +21° (c=4, CHCl₃) (as DCHA salt) | [2][3] |
Experimental Protocols
Synthesis of N-Boc-L-serine
This protocol is adapted from Organic Syntheses.[1]
-
A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to an ice-cold, stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL).
-
The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.
-
The reaction progress is monitored by TLC.
-
The mixture is concentrated to half its original volume by rotary evaporation at 35°C.
-
The solution is cooled in an ice-water bath and acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate.
-
The product is extracted with ethyl acetate (3 x 1000 mL).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.
Synthesis of N-Boc-L-serine methyl ester
This protocol is a continuation from the synthesis of N-Boc-L-serine, adapted from Organic Syntheses.[1]
-
To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.
-
After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.
-
Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.
-
The reaction is warmed to room temperature and stirred for an additional hour.
-
The reaction progress is monitored by TLC.
-
The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).
-
The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil (29.8 g, 86% yield).
Synthesis of N-Boc-O-methyl-L-serine
This protocol is adapted from a procedure found on ChemicalBook, starting from O-methyl-DL-serine.[2]
-
To a solution of O-methyl-DL-serine (2.0 g, 17 mmol) in a mixture of 35 mL of aqueous 1 N sodium hydroxide solution and 35 mL of tetrahydrofuran (THF), a solution of di-tert-butyl dicarbonate (4.03 g, 18.5 mmol) in THF (15 mL) is added slowly with stirring at 0°C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is concentrated by evaporation under reduced pressure.
-
The aqueous phase is acidified to pH 4-5 with 10% aqueous citric acid and then extracted with ethyl acetate.
-
The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give N-Boc-O-methyl-L-serine (3.6 g, 98% yield).
Characterization
The characterization of N-Boc-O-methyl-L-serine and its precursors is essential to confirm the identity and purity of the synthesized compounds. The logical flow of the characterization process is outlined below.
Caption: Logical workflow for the characterization of synthesized compounds.
Spectroscopic and Physical Data
-
N-Boc-L-serine methyl ester :
-
Appearance : Pale amber oil.[1]
-
¹H NMR (200 MHz, C₆D₆) : δ 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, J=11, 4 Hz, 1H), 3.76 (dd, J=11, 4 Hz, 1H), 4.40 (m, 1H), 5.60 (br s, 1H).
-
IR (neat, cm⁻¹) : 3400, 1720 (br).
-
Optical Rotation [α]D²⁰ : -18° (c=5, MeOH).
-
-
N-Boc-O-methyl-L-serine :
Conclusion
This technical guide provides a detailed and consolidated resource for the synthesis and characterization of N-Boc-O-methyl-L-serine. The experimental protocols are derived from established literature, offering reliable methods for obtaining the target compound and its key intermediates. The tabulated data and characterization workflow provide a clear framework for researchers to synthesize and validate this important protected amino acid, facilitating its application in advanced chemical synthesis.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate is a protected amino acid derivative with significant applications in peptide synthesis and as a building block in the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic chemistry and drug development workflows. This technical guide outlines standardized methodologies for determining these key physicochemical properties.
Physicochemical Properties
While specific experimental data is sparse, some general properties of the related compound, Methyl N-(tert-butoxycarbonyl)-L-serinate, can be inferred. It is typically a liquid or oil and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with slight solubility in water.[1] The target compound is expected to have similar solubility characteristics. Stability-wise, it is generally considered stable under normal storage conditions.[2]
Solubility Profile
The solubility of this compound in a range of solvents is a critical parameter for its use in synthesis and formulation. The following tables provide a template for the systematic recording of solubility data.
Qualitative Solubility
Table 1: Qualitative Solubility of this compound
| Solvent | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | |
| Phosphate Buffered Saline (pH 7.4) | |
| Methanol | |
| Ethanol | |
| Isopropanol | |
| Acetonitrile | |
| Dichloromethane (DCM) | |
| Chloroform | |
| N,N-Dimethylformamide (DMF) | |
| Dimethyl Sulfoxide (DMSO) | |
| Ethyl Acetate | |
| Acetone | |
| Hexanes |
Quantitative Solubility
Table 2: Quantitative Solubility of this compound at Ambient Temperature
| Solvent | Solubility (mg/mL) | Molarity (mol/L) |
| Water | ||
| Phosphate Buffered Saline (pH 7.4) | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dichloromethane (DCM) | ||
| N,N-Dimethylformamide (DMF) | ||
| Dimethyl Sulfoxide (DMSO) |
Stability Profile
Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.
Stability Under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[3] The following table template can be used to document the results of such studies.
Table 3: Forced Degradation Study of this compound
| Condition | Time Points | Assay (%) | Purity (%) | Degradation Products |
| Acidic | ||||
| 0.1 M HCl (aq) | ||||
| Basic | ||||
| 0.1 M NaOH (aq) | ||||
| Oxidative | ||||
| 3% H₂O₂ (aq) | ||||
| Thermal | ||||
| 60°C | ||||
| Photolytic | ||||
| ICH Q1B Option II |
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound. These are based on established methodologies for small molecules and protected amino acids.[4][5][6]
Protocol for Determination of Quantitative Solubility
This protocol outlines the equilibrium solubility determination method.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Ensure a solid excess of the compound remains to confirm saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, UPLC-MS).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Protocol for Stability Testing under Forced Degradation
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Store the solid compound and the stock solution in a temperature-controlled oven at 60 °C.
-
Photolytic: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or UPLC method.
-
The analytical method should be capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Determine the percentage of each degradation product.
-
Identify potential degradation pathways based on the conditions that cause degradation.
-
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under stress conditions can be hypothesized.
The primary degradation pathways are likely to be the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group and the base-catalyzed hydrolysis of the methyl ester.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the successful application of this compound in research and development.
References
- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Navigating Peptide Synthesis: A Technical Guide to the Commercial Availability and Application of N-Boc-O-methyl-L-serine Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is paramount to successful peptide synthesis. This in-depth technical guide addresses the commercial availability of N-Boc-O-methyl-L-serine derivatives, clarifying nomenclature and providing a practical framework for their application in solid-phase peptide synthesis (SPPS).
A crucial point of clarification is the distinction between two commercially available derivatives: N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) and N-Boc-L-serine methyl ester (Boc-Ser-OMe) . While the initially requested "Boc-Ser(Me)-OMe" is not a standard commercially available reagent, these two related compounds offer versatile options for incorporating O-methylated serine into peptide chains. This guide will focus on the availability and use of both Boc-Ser(Me)-OH and Boc-Ser-OMe.
Commercial Availability
The following tables summarize the commercial availability of Boc-Ser(Me)-OH and Boc-Ser-OMe from various suppliers, providing key quantitative data for easy comparison.
Table 1: Commercial Availability of N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH)
| Supplier | Catalog Number | Purity | CAS Number |
| Sigma-Aldrich (Novabiochem®) | 853073 | ≥98% (TLC) | 84311-19-3 |
| MedChemExpress | HY-W008022 | 97.0% | 84311-19-3 |
| Thermo Scientific Chemicals | >96.0% (NMR) | 101772-29-6 | |
| Anaspec | AS-23142 | ≥95% (HPLC) | 51293-47-1 |
| Chem-Impex | ≥ 97% (Assay) | 101772-29-6 |
Table 2: Commercial Availability of N-Boc-L-serine methyl ester (Boc-Ser-OMe)
| Supplier | Catalog Number | Purity | CAS Number |
| Sigma-Aldrich | 410489 | 95% | 2766-43-0 |
| Chem-Impex | ≥ 99.5% (Chiral HPLC) | 2766-43-0 | |
| Aapptec Peptides | Not specified | 2766-43-0 | |
| TCI Chemicals | Not specified | 2766-43-0 |
Experimental Protocols
The following protocols provide detailed methodologies for the use of Boc-protected amino acids, such as Boc-Ser(Me)-OH and Boc-Ser-OMe, in solid-phase peptide synthesis.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the cyclical process of deprotection, neutralization, and coupling for the stepwise addition of Boc-protected amino acids to a growing peptide chain on a solid support.[1]
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[1][2]
-
Agitate the mixture for 5 minutes (pre-wash).[1]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes for complete deprotection.[1]
-
Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual acid.[1]
3. Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the ammonium salt formed during deprotection.[3]
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM and/or dimethylformamide (DMF) to remove excess base.
4. Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Ser(Me)-OH) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[1]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]
-
Agitate the mixture until the coupling reaction is complete (monitoring by ninhydrin test is recommended).
-
Drain the coupling solution and wash the resin with DMF and DCM.
5. Repetition and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
After the final coupling, perform a final deprotection (step 2).
-
Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Specific Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group from the N-terminus of a peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the Boc-protected compound in DCM (e.g., 75 mg in 1 mL), add an equal volume of TFA.[4]
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours, depending on the substrate.[4]
-
Monitor the reaction for completion using an appropriate method (e.g., TLC).
-
Upon completion, remove the volatiles in vacuo.[4]
-
The crude product, the TFA salt of the deprotected amine, can often be used in the next step without further purification.
Visualizing the Workflow and Reactions
The following diagrams, created using the DOT language, illustrate key processes in the application of Boc-protected amino acids.
References
Spectroscopic data (NMR, IR, MS) of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. Extensive searches of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data or detailed synthetic procedures for this particular O-methylated serine derivative. Its synthesis and characterization are not widely reported in the accessible literature.
However, comprehensive data is available for the closely related and synthetically important precursor, Methyl N-(tert-butoxycarbonyl)-L-serinate . This guide provides a detailed overview of the spectroscopic properties and a well-established synthetic protocol for this compound, which serves as a crucial building block in peptide synthesis and the development of various therapeutic agents. Commercial availability of this compound is noted from specialized chemical suppliers, though without accompanying detailed analytical data.
Spectroscopic Data for Methyl N-(tert-butoxycarbonyl)-L-serinate
The following tables summarize the key spectroscopic data for Methyl N-(tert-butoxycarbonyl)-L-serinate, the direct precursor to the requested O-methylated compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.60 | m | NH | |
| 4.40 | m | α-CH | |
| 3.76 | dd | 11 and 4 | β-CH₂ |
| 3.66 | dd | 11 and 4 | β-CH₂ |
| 3.26 | s | OCH₃ (ester) | |
| 2.50 | br s | OH | |
| 1.41 | s | C(CH₃)₃ (Boc) | |
| Solvent: C₆D₆, Frequency: 200 MHz[1] |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| 3400 | O-H stretch |
| 1720 (broad) | C=O stretch (ester and carbamate) |
| Technique: Neat[1] |
Mass Spectrometry (MS) Data
At present, detailed mass spectrometry data for Methyl N-(tert-butoxycarbonyl)-L-serinate is not available in the public domain literature found.
Experimental Protocols
The following section details a common and reliable method for the synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate.
Synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate
This procedure involves two main steps: the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine
-
A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in a flask and cooled in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the stirred L-serine solution.[1]
-
The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is concentrated by rotary evaporation at 35°C to half its original volume.[1]
-
The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate.[1]
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.[1]
Step 2: Esterification to form Methyl N-(tert-butoxycarbonyl)-L-serinate
-
To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.[1]
-
After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen and should be handled in a well-ventilated fume hood.[1]
-
Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.[1]
-
The reaction is then warmed to room temperature and stirred for an additional hour, with completion monitored by TLC.[1]
-
The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).[1]
-
The organic phase is washed twice with brine (300 mL), dried with magnesium sulfate, filtered, and concentrated to give Methyl N-(tert-butoxycarbonyl)-L-serinate as a pale amber oil.[1]
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate from L-serine.
Caption: Synthetic route to Methyl N-(tert-butoxycarbonyl)-L-serinate.
Status of this compound Data
References
The role of the Boc protecting group in amino acid chemistry
An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules.[1][2][3] Its widespread use stems from its stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of the Boc protecting group's role in amino acid chemistry, detailing its application, underlying mechanisms, and the associated experimental protocols.
Core Principles of the Boc Protecting Group
The Boc group is an acid-labile protecting group used to temporarily shield the amino functionality of amino acids from unwanted reactions during chemical synthesis.[1][4][5] This protection strategy is fundamental to ensure the directionality and specificity of peptide bond formation.[6] The key principle behind its utility lies in its differential lability compared to other protecting groups, which allows for selective deprotection and stepwise synthesis.[7]
Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][8] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of (Boc)₂O.[9] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[1][5]
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][3][4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][4] This leads to the cleavage of this bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4] The carbamic acid readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium salt.[2][4]
Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy was a foundational development in solid-phase peptide synthesis (SPPS).[10] The process involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[10]
Data Presentation
Table 1: Common Conditions for Boc Protection of Amino Acids
| Amino Acid Type | Reagent | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aliphatic | (Boc)₂O | Triethylamine (TEA) | Dioxane/Water | 25 | 2-4 | >90 |
| Aromatic | (Boc)₂O | Sodium Bicarbonate | Acetone/Water | 25 | 4-6 | >85 |
| With reactive side chains | (Boc)₂O | 4-DMAP (catalytic), TEA | THF or Acetonitrile | 0-25 | 1-3 | >90 |
Note: Reaction conditions and yields can vary depending on the specific amino acid and scale of the reaction.[8][11][12]
Table 2: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 20-30 min | Highly effective, volatile, and easy to remove.[13] | Harsh for some sensitive functional groups.[13] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 0.5-2 h | Common and effective alternative to TFA. | Can cleave other acid-labile groups. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts | 1-24 h | Milder conditions, useful for selective deprotection. | Slower reaction times. |
Data adapted from various sources.[13][14][15] Reaction times and efficiency are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amino acid.[8]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected amino acid or peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Cool the solution to 0 °C.
-
Add an equal volume of TFA dropwise to the solution (to achieve a 50% TFA/DCM concentration).[10]
-
Stir the reaction at room temperature for 30 minutes.[10]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the amino acid or peptide TFA salt.[16]
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 3: Characterization of a Boc-Protected Amino Acid by NMR and HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected amino acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The presence of the Boc group is confirmed by a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.[17]
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The Boc group will show characteristic signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (~155 ppm).[17]
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a stock solution of the Boc-protected amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[18]
-
Method Setup: Use a C18 reversed-phase column with a gradient elution system, typically with mobile phases of water and acetonitrile, both containing 0.1% TFA.[18]
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength of 210-220 nm. The purity of the compound is determined by integrating the peak area of the product relative to any impurities.[18][]
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in amino acid chemistry, facilitating the synthesis of complex peptides and other nitrogen-containing molecules.[2] Its predictable reactivity, stability under various conditions, and straightforward removal make it a versatile and reliable choice for researchers in both academic and industrial settings. A thorough understanding of its application, the mechanisms of protection and deprotection, and the associated analytical techniques is crucial for the successful design and execution of synthetic strategies in drug development and other scientific endeavors.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. chempep.com [chempep.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safety and Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, storage, and disposal of tert-butyloxycarbonyl (Boc)-protected amino acids. It also includes detailed experimental protocols for their use in chemical synthesis.
Safety and Hazard Information
Boc-protected amino acids are widely used reagents in peptide synthesis and other areas of organic chemistry.[1] While generally not considered highly hazardous, proper handling and awareness of potential risks are essential for maintaining a safe laboratory environment.
General Hazards
The primary hazards associated with Boc-protected amino acids are potential skin, eye, and respiratory irritation.[2] Many Material Safety Data Sheets (MSDS) for specific Boc-amino acids indicate that they may be harmful if inhaled, ingested, or absorbed through the skin.[3] It is crucial to handle these compounds with care to avoid direct contact and inhalation of dust.
Personal Protective Equipment (PPE)
When handling Boc-protected amino acids, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes and airborne particles.[2]
-
Hand Protection: Disposable nitrile gloves should be worn to prevent skin contact. For prolonged operations, double gloving is recommended.[2]
-
Body Protection: A standard laboratory coat should be worn to shield skin and clothing from spills.[2]
-
Respiratory Protection: In situations where dust may be generated, such as weighing or transferring large quantities of solid material, an N95 respirator or higher should be used.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Area | Required PPE | Rationale |
| Eyes and Face | Chemical safety goggles with side shields | Protects against splashes and airborne particles.[2] |
| Hands | Disposable nitrile gloves | Provides a barrier against skin contact.[2] |
| Body | Standard laboratory coat | Shields skin and personal clothing from spills.[2] |
| Respiratory | N95 respirator or higher (as needed) | Necessary when handling powders or creating dust.[2] |
Storage and Disposal
Proper storage and disposal of Boc-protected amino acids are critical for maintaining their chemical integrity and ensuring laboratory and environmental safety.
Storage Conditions
Boc-protected amino acids should be stored in a cool, dry, and well-ventilated place.[4] For long-term storage, it is recommended to keep them in a tightly sealed container at 5°C or -20°C.[2] Before use, refrigerated containers should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the Boc group.[1]
Table 2: Recommended Storage Temperatures
| Storage Duration | Recommended Temperature |
| Short-term | Room Temperature |
| Long-term | 5°C or -20°C[2] |
Disposal Procedures
Disposal of Boc-protected amino acids and any contaminated materials must be carried out in accordance with federal, state, and local environmental regulations.[3] All disposable items that have come into contact with these compounds, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.[2] Liquid waste from reactions should be collected in a labeled, sealed, and appropriate chemical waste container.[4] It is recommended to use a licensed chemical waste disposal company for the final disposal.[5]
Quantitative Data
Table 3: Physical and Chemical Properties of Selected Boc-Amino Acids
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-88 |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 79-83 |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 65-68 |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-136 |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86-88 |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137-138 (dec.) |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47-49 |
| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 58-60 |
| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 101-103 |
| Boc-Tyr(Bzl)-OH | C₂₁H₂₅NO₅ | 371.43 | 108-110 |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 106-108 |
| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 75-77 |
| Boc-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | 69-72 |
| Boc-His(Boc)-OH | C₁₆H₂₅N₃O₆ | 355.39 | 105-115 |
Data compiled from various chemical supplier safety data sheets.
Toxicity and Exposure Limits:
Specific LD50 and occupational exposure limit (OEL) data for the majority of Boc-protected amino acids are not available in publicly accessible databases. The general consensus from available MSDS is that these compounds should be handled as potentially irritating and harmful, and exposure should be minimized through the use of appropriate PPE and engineering controls.
Experimental Protocols
The following are detailed methodologies for the protection, deprotection, and coupling of Boc-protected amino acids.
Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or dilute HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add triethylamine (1.5-2 equivalents) or an equivalent amount of NaOH to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Boc Deprotection of an Amino Acid
This protocol outlines the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Peptide Coupling using a Boc-Protected Amino Acid
This protocol describes a standard solid-phase peptide synthesis (SPPS) coupling step using a Boc-protected amino acid and HBTU as the coupling agent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-protected amino acid and 2-4 equivalents of HBTU in DMF.
-
Add 4-8 equivalents of DIEA to the activation mixture and mix briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours.
-
Monitor the reaction for the presence of free amines using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
Visualized Workflows and Pathways
General Handling Workflow
Caption: General workflow for handling Boc-protected amino acids.
Spill Response Decision Tree
References
Physical properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
An In-depth Technical Guide on the Physical Properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound, a derivative of the amino acid L-serine.
Core Physical and Chemical Properties
This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. Its molecular formula is C10H19NO5, and it has a molecular weight of 233.26 g/mol .[1][2] The compound is typically a colorless to light yellow liquid.[2]
Summary of Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C10H19NO5 | [2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl3) | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 134167-07-0 | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of every specific compound are not always published in standard literature. However, the following are generalized methodologies that are commonly employed for determining the key physical properties of similar protected amino acid derivatives.
1. Determination of Optical Activity:
-
Principle: Optical activity is measured using a polarimeter. This instrument measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.
-
Apparatus: A standard polarimeter with a sodium lamp (for the D-line at 589 nm) is typically used.
-
Procedure:
-
A solution of the compound is prepared at a known concentration (e.g., 0.50 g/100ml ) in a specified solvent (e.g., chloroform).[2]
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
-
2. Determination of Molecular Weight (Mass Spectrometry):
-
Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound.
-
Apparatus: A mass spectrometer (e.g., ESI-MS, GC-MS) is used.
-
Procedure:
-
A small sample of the compound is introduced into the mass spectrometer.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
A mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio. The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) allows for the determination of the molecular weight.
-
Illustrative Workflow: Synthesis of a Protected Amino Acid
As this compound is a synthetic compound, a diagram illustrating a generalized synthetic workflow for a protected amino acid is more relevant than a signaling pathway. The following diagram outlines the key steps in protecting an amino acid for use in peptide synthesis.
Caption: Generalized workflow for the synthesis of a protected amino acid derivative.
References
Methodological & Application
Application Notes and Protocols: Incorporation of O-Methyl-L-Serine in Boc-SPPS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids, such as O-methylated derivatives, is a critical strategy in modern drug discovery for enhancing peptide stability, modulating conformation, and improving pharmacokinetic properties. O-methyl-L-serine, when incorporated into a peptide backbone, can prevent potential O-acylation and β-elimination side reactions associated with unprotected serine, and can influence peptide structure by removing a hydrogen bond donor.
This document provides a detailed protocol for the incorporation of O-methyl-L-serine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) with the tert-butyloxycarbonyl (Boc) protection strategy.
Important Note on the Reagent: The specified compound, Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (Boc-Ser(OMe)-OMe) , is a C-terminal methyl ester. In standard SPPS, the incoming amino acid must possess a free carboxylic acid to be activated for coupling to the N-terminal amine of the growing peptide chain. Therefore, Boc-Ser(OMe)-OMe is not suitable for direct use in peptide chain elongation .
The appropriate reagent for this purpose is N-(tert-butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(OMe)-OH) . The protocols herein describe the use of this free-acid derivative.
Data Summary
The efficiency of incorporating specialized amino acids can be influenced by factors such as steric hindrance and the specific peptide sequence. The following table provides expected quantitative data for the coupling of Boc-Ser(OMe)-OH in a standard Boc-SPPS workflow.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Amino Acid Equivalents | 3 - 4 eq. | Relative to resin substitution. |
| Coupling Reagent Equivalents | 3 - 4 eq. | HBTU/HATU are commonly used. |
| Coupling Time | 1 - 2 hours | May require extended time or double coupling due to potential steric hindrance from the O-methyl group. |
| Coupling Efficiency | >98% | Monitored by a negative Kaiser test. Incomplete coupling may require a second coupling step. |
| Deprotection Time (TFA) | 20 - 30 min | Standard for Boc group removal.[1][2] |
| Crude Peptide Purity | 60 - 85% | Highly sequence-dependent. Analyzed by RP-HPLC. |
| Final Yield (Post-Purification) | 20 - 50% | Dependent on peptide length, sequence complexity, and purification efficiency. |
Experimental Protocols
The following protocols outline the manual Boc-SPPS procedure for incorporating a Boc-Ser(OMe)-OH residue. These steps are performed in a suitable SPPS reaction vessel.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides) into the reaction vessel.[1]
-
Add Dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
-
Wash the resin three times with DCM, followed by three washes with Dimethylformamide (DMF) to prepare for the synthesis cycles.
Protocol 2: Standard Boc-SPPS Cycle
This cycle is repeated for each amino acid being coupled to the peptide chain.
Step 1: Boc Deprotection
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the swollen resin.[1][3] A pre-wash of 1-2 minutes is often performed.
-
Agitate the mixture for 20-30 minutes at room temperature to cleave the N-terminal Boc group.[1][2]
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[1]
Step 2: Neutralization
-
Add a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[4]
-
Agitate for 2-5 minutes to neutralize the N-terminal trifluoroacetate salt to the free amine.
-
Repeat the neutralization step.
-
Drain the DIEA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
Step 3: Coupling of Boc-Ser(OMe)-OH
-
In a separate vessel, dissolve Boc-Ser(OMe)-OH (3 eq.) and a coupling agent such as HBTU (3 eq.) or HATU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
After the reaction, drain the coupling solution and wash the resin with DMF (3-5 times).
Step 4: Monitoring the Coupling Reaction
-
Take a small sample of resin beads (5-10 mg) and wash them thoroughly with ethanol.
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[2]
-
A yellow or colorless result indicates complete coupling. A blue or purple color indicates incomplete coupling.
-
If the coupling is incomplete, repeat the coupling step (Step 3) for another hour.
Protocol 3: Final Cleavage and Deprotection
This protocol is performed after the final amino acid has been coupled and the terminal Boc group has been removed.
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
For peptides on Merrifield or PAM resin, a strong acid cleavage using anhydrous Hydrogen Fluoride (HF) is required to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl esters).[1]
-
Caution: HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.
-
Prepare the HF cleavage cocktail. A common mixture is HF:anisole (9:1, v/v). Anisole acts as a scavenger to trap reactive carbocations generated during cleavage.
-
Cool the HF apparatus and the vessel containing the peptide-resin to -5 to 0 °C.
-
Distill the HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting crude peptide and resin mixture with cold diethyl ether to remove the scavenger and organic by-products.
-
Precipitate and isolate the crude peptide by centrifugation.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.
Potential Side Reactions
While the O-methyl group on serine prevents common serine-related side reactions, other issues can arise during Boc-SPPS:
-
Incomplete Deprotection: The Boc group removal must be complete. Failure to fully remove the Boc group will lead to deletion sequences.[5]
-
Alkylation: During the final HF cleavage, reactive carbocations can alkylate sensitive residues like Tryptophan or Methionine if insufficient scavengers are used.[1][4]
-
Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, aspartimide formation can occur, leading to a mixture of by-products.[6]
Visualizations
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Coupling Reagents for Boc-Ser(Me)-OMe in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to selecting and utilizing coupling reagents for the incorporation of N-methylated amino acids, specifically focusing on N-Boc-O-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe), in peptide synthesis. The steric hindrance presented by the N-methyl group makes these couplings challenging, often leading to lower yields and increased risk of side reactions. This application note offers a comparative overview of common coupling reagents, detailed experimental protocols, and insights into minimizing common side reactions.
Introduction
N-methylated amino acids are of significant interest in drug discovery as they can enhance the metabolic stability, conformational rigidity, and cell permeability of peptides. However, the acylation of the secondary amine in N-methylated amino acids is sterically hindered, which can result in slow reaction rates and incomplete couplings. The choice of an appropriate coupling reagent is therefore critical to achieve high yields and purity. This note focuses on the synthesis of peptide bonds involving Boc-Ser(Me)-OMe, a derivative of the N-methylated amino acid.
Comparative Analysis of Coupling Reagents
While a direct head-to-head quantitative comparison for the synthesis of Boc-Ser(Me)-OMe is not extensively available in the literature, performance can be extrapolated from studies on similar sterically hindered and N-methylated amino acids. The following tables summarize the expected performance of common coupling reagents.
Table 1: Performance Comparison of Common Coupling Reagents for N-Methylated Amino Acid Coupling
| Coupling Reagent | Additive | Typical Yield Range (%) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | None (contains HOAt) | 90-99 | Very Low | Advantages: High reactivity and speed, highly effective for sterically hindered and N-methylated amino acids, low racemization rates. Disadvantages: Higher cost. |
| HBTU | HOBt (optional) | 85-95 | Low to Moderate | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Less effective than HATU for severely hindered couplings, can cause guanidinylation if used in excess. |
| PyBOP | HOBt (optional) | 90-98 | Low | Advantages: High efficiency, rapid reactions, byproducts are less hazardous than those of BOP. Disadvantages: Can be less effective than HATU for the most challenging couplings. |
| EDC | HOBt/Oxyma | 70-90 | Moderate | Advantages: Cost-effective, water-soluble urea byproduct simplifies workup. Disadvantages: Generally slower reaction times, higher risk of racemization without additives, less effective for sterically hindered couplings. |
| DIC | HOAt | 85-95 | Low (with HOAt) | Advantages: No solid urea byproduct (compared to DCC), effective at suppressing racemization when paired with HOAt. Disadvantages: Can be slower than phosphonium or uronium salt reagents. |
| PyBrOP | None | 85-95 | Moderate | Advantages: Highly reactive, particularly effective for coupling N-methyl amino acids where other reagents fail. Disadvantages: High reactivity can sometimes lead to side reactions. |
Table 2: Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Description | Coupling Reagents Prone to this Reaction | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid. | Carbodiimides (EDC, DIC) without additives; can occur with others under harsh conditions. | Use of additives like HOBt, HOAt, or Oxyma. Employ weaker bases (e.g., NMM instead of DIPEA). Maintain lower reaction temperatures. |
| Guanidinylation | Reaction of the coupling reagent with the free N-terminus of the peptide, leading to chain termination. | Uronium/Aminium salts (HBTU, HATU) when used in excess. | Pre-activate the carboxylic acid before adding it to the amine component. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Oxazolone Formation | Formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is prone to racemization. | Can occur with most coupling reagents, especially with prolonged activation times. | Minimize pre-activation times. Use reagents and additives that favor rapid coupling. |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of Boc-Ser(Me)-OH to an amino acid methyl ester (H-AA-OMe) to form Boc-Ser(Me)-AA-OMe. These should be optimized for specific substrates and reaction scales.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.
Materials:
-
Boc-Ser(Me)-OH (1.0 eq.)
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.0 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Ser(Me)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-AA-OMe·HCl (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated Boc-Ser(Me)-OH solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using PyBOP
PyBOP is a reliable and safer alternative to the toxic BOP reagent, offering high coupling efficiency.
Materials:
-
Boc-Ser(Me)-OH (1.1 eq.)
-
H-AA-OMe·HCl (1.0 eq.)
-
PyBOP (1.1 eq.)
-
DIPEA (2.2 eq.)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve Boc-Ser(Me)-OH (1.1 eq.), H-AA-OMe·HCl (1.0 eq.), and PyBOP (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.
Application Notes and Protocols: Conditions for the Deprotection of the Boc Group from O-methyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from amino acid esters, such as O-methyl-L-serinate, is a critical step that requires carefully optimized conditions to ensure high yield and purity of the desired free amine, while minimizing potential side reactions.[3]
This document provides detailed application notes and protocols for the deprotection of the Boc group from O-methyl-L-serinate, summarizing common acidic conditions, and offering insights into reaction optimization.
Mechanism of Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium salt and carbon dioxide.[1][4][5][6]
Data Presentation: Comparison of Common Deprotection Conditions
The selection of the appropriate deprotection reagent and conditions is crucial for achieving optimal results. The following table summarizes common conditions for the deprotection of Boc-protected amino acid esters, which are applicable to O-methyl-L-serinate.
| Method | Reagent & Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Method A: Trifluoroacetic Acid (TFA) | 25-50% TFA (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 hours | >95 | Highly effective and common. TFA is corrosive and needs to be handled with care. Potential for side reactions like O-trifluoroacetylation.[3][7] |
| Method B: Hydrochloric Acid (HCl) in Dioxane | 4M HCl | 1,4-Dioxane | 0 to Room Temperature | 30 min - 4 hours | >95 | Often yields a crystalline hydrochloride salt, which can simplify purification. Dioxane is a suspected carcinogen.[1][6][8][9] |
| Method C: Hydrochloric Acid (HCl) in Methanol | ~1.25M HCl (from Acetyl Chloride) | Methanol | Room Temperature | < 3 hours | High | Milder than TFA and can be prepared in situ.[10][11] |
| Method D: Aqueous Phosphoric Acid | 85 wt% | Toluene | Room Temperature or slightly elevated | Variable | High | Environmentally benign alternative. Workup is convenient.[12][13] |
| Method E: Oxalyl Chloride in Methanol | 3 equivalents | Methanol | 0 to Room Temperature | 1 - 4 hours | >70 | A mild method suitable for substrates with other acid-labile groups.[13][14] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for Boc deprotection.
Materials:
-
Boc-O-methyl-L-serinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-O-methyl-L-serinate (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[7]
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[3][7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To the resulting residue, add cold diethyl ether to precipitate the O-methyl-L-serinate as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is another widely used method that often results in the formation of a crystalline hydrochloride salt.
Materials:
-
Boc-O-methyl-L-serinate
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-O-methyl-L-serinate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 30 minutes to 4 hours.[1][7]
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the O-methyl-L-serinate as its hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Mandatory Visualizations
Caption: General experimental workflow for the Boc deprotection of O-methyl-L-serinate.
Caption: Acid-catalyzed deprotection of Boc-O-methyl-L-serinate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of O-methyl-serine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties such as stability, conformation, and bioactivity. O-methylation of serine residues, converting them to O-methyl-serine (Ser(Me)), is a subtle yet powerful modification. This alteration introduces a methyl group to the side-chain hydroxyl group, which can significantly impact the peptide's physicochemical and biological characteristics. This document provides detailed application notes on the implications of incorporating O-methyl-serine into bioactive peptides and comprehensive protocols for its synthesis and evaluation.
Application Notes
The substitution of serine with O-methyl-serine in a peptide sequence can induce several beneficial changes:
-
Enhanced Enzymatic Stability: The methylation of the serine hydroxyl group can sterically hinder the approach of proteases, which often recognize and cleave at specific amino acid residues. This increased resistance to enzymatic degradation can lead to a longer plasma half-life and improved pharmacokinetic profiles of peptide drugs. While direct comparative data for O-methyl-serine is limited in publicly available literature, the principle is analogous to other methylation strategies known to enhance stability.
-
Conformational Rigidity: The introduction of the methyl group can restrict the conformational freedom of the serine side chain and, consequently, the peptide backbone. This can help to lock the peptide into a specific, bioactive conformation, potentially reducing the entropic penalty upon binding to its target receptor.
-
Modulation of Receptor Binding and Bioactivity: By altering the peptide's conformation and hydrogen bonding capacity, O-methylation can influence its binding affinity and selectivity for its biological target. This modification can lead to either an increase or decrease in potency, and its effect must be empirically determined for each specific peptide-receptor interaction. The impact of methylation on receptor binding can be significant, as illustrated by studies on N-methylated peptide analogues.
Data Presentation: Quantitative Comparison of Methylated vs. Non-Methylated Peptides
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of N-methylated Somatostatin Analogues
| Peptide Analogue Position of N-Methylation | sst1 | sst2 | sst3 | sst4 | sst5 |
| Parent Peptide (Non-methylated) | 2.5 | 0.8 | 15 | 20 | 5.0 |
| N-Me-Phe7 | 3.0 | 1.0 | 18 | 25 | 6.0 |
| N-Me-D-Trp8 | 150 | 0.5 | 10 | 100 | 2.0 |
| N-Me-Lys9 | 1.5 | 0.3 | 8 | 15 | 3.0 |
| N-Me-Thr10 | 5.0 | 2.0 | 25 | 30 | 8.0 |
Data is illustrative and adapted from studies on N-methylated somatostatin analogues to demonstrate the potential effects of methylation.
Table 2: Comparative Receptor Binding Affinity (Ki, nM) of N-methylated Enkephalin Analogues
| Peptide Analogue | μ-opioid Receptor | δ-opioid Receptor | κ-opioid Receptor |
| Parent Peptide (Non-methylated) | 1.2 | 15 | 250 |
| N-Me-Tyr1 | 10 | 50 | 1000 |
| N-Me-Gly2 | 0.8 | 8 | 150 |
| N-Me-Phe4 | 2.5 | 20 | 300 |
Data is illustrative and adapted from studies on N-methylated enkephalin analogues to demonstrate the potential effects of methylation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing O-methyl-serine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-methyl-serine
This protocol describes the manual synthesis of a peptide containing an O-methyl-serine residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-O-methyl-L-serine (Fmoc-Ser(Me)-OH)
-
Other Fmoc-protected amino acids with appropriate side-chain protection (e.g., tBu, Trt, Pbf)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing disulfide-containing peptides)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-Ser(Me)-OH and other amino acids):
-
In a separate vial, dissolve Fmoc-Ser(Me)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: Enzymatic Stability Assay
This protocol assesses the stability of O-methyl-serine containing peptides in the presence of proteases or serum.
Materials:
-
Purified O-methyl-serine peptide and its non-methylated serine analogue.
-
Protease solution (e.g., trypsin, chymotrypsin in an appropriate buffer) or human serum.
-
Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic acid).
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Peptide Incubation:
-
Prepare solutions of the O-methyl-serine peptide and the control serine peptide in the incubation buffer at a known concentration (e.g., 1 mg/mL).
-
In separate tubes, mix the peptide solution with either the protease solution or human serum (e.g., at a 1:1 ratio).
-
Incubate the mixtures at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
The degradation of the peptide can be monitored by the decrease in the peak area of the intact peptide over time.
-
Calculate the half-life (t1/2) of each peptide.
-
Optionally, use mass spectrometry to identify the cleavage products.
-
Protocol 3: Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Ki) of the O-methyl-serine peptide to its target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand known to bind to the target receptor.
-
O-methyl-serine peptide and its non-methylated serine analogue (as unlabeled competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filter plates (e.g., 96-well glass fiber filter plates).
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the radiolabeled ligand to all wells (except for non-specific binding wells).
-
Add serial dilutions of the unlabeled competitor peptides (O-methyl-serine peptide and control serine peptide) to the wells.
-
For total binding, add only the radiolabeled ligand and buffer.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of O-methyl-serine peptides.
Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: A simplified signaling pathway initiated by bioactive peptide binding to a receptor.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing O-Methyl-Serine
Introduction
Synthetic peptides incorporating modified amino acids are invaluable tools in drug discovery, proteomics, and various biomedical research fields. O-methyl-serine is one such modification that can enhance peptide stability and conformational properties. However, the inclusion of this O-methylated residue can introduce challenges in purification due to altered hydrophobicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[1] This application note provides a detailed protocol for the efficient purification of peptides containing O-methyl-serine using RP-HPLC, ensuring high purity of the final product.
The presence of the O-methyl group on the serine residue increases the peptide's hydrophobicity, leading to a longer retention time on a reversed-phase column compared to its non-methylated counterpart.[2] This characteristic necessitates careful optimization of the HPLC method, particularly the elution gradient, to achieve a successful separation from deletion sequences, truncated peptides, and other impurities generated during solid-phase peptide synthesis (SPPS).[1]
This document outlines a systematic approach, beginning with analytical method development to determine the optimal separation conditions, followed by a scale-up to preparative HPLC for purification of larger quantities.
Data Presentation
The following table summarizes typical quantitative parameters for the analytical and preparative HPLC purification of a model peptide containing O-methyl-serine.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | C18, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm and 280 nm | 214 nm and 280 nm |
| Initial Gradient | 5-95% B over 30-40 min (Scouting) | Based on optimized analytical gradient |
| Optimized Gradient | Shallow gradient around elution %B | Scaled from optimized analytical gradient |
| Sample Load | ~1 mg | 50-100 mg (column dependent) |
| Expected Purity | >95% (for analysis of fractions) | >95% or >98% (final product) |
Experimental Protocols
A systematic, two-step approach is recommended, starting with analytical method development and progressing to preparative purification.[3]
Protocol 1: Analytical Method Development
This initial step is crucial for determining the retention time of the target peptide and for optimizing its separation from impurities.[2]
Materials and Reagents:
-
Crude synthetic peptide containing O-methyl-serine, lyophilized powder
-
HPLC-grade water[4]
-
HPLC-grade acetonitrile (ACN)[5]
-
Trifluoroacetic acid (TFA), sequencing grade[5]
-
Syringe filters (0.22 µm or 0.45 µm)[6]
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å)[2]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.[2]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. Vortex to ensure complete dissolution and centrifuge to pellet any insoluble material.[2]
-
System Equilibration: Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector, monitoring at 214 nm and 280 nm.[2][6]
-
Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. This will determine the approximate percentage of Mobile Phase B at which the target peptide elutes.[2]
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution between the main peak and any closely eluting impurities. A gradient increase of 0.5-1% per minute is often effective.
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.[2]
Materials and Reagents:
-
All materials from Protocol 1
-
Preparative RP-HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å)[2]
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Sample Preparation and Loading: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of Mobile Phase A. A small amount of ACN may be added to aid dissolution if necessary. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[2]
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the optimized analytical method. Use a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[2]
-
Gradient Elution and Fraction Collection: Inject the prepared sample and run the optimized preparative gradient. Set the fraction collector to collect fractions across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions across the peak to achieve higher purity in the final pooled sample.[2]
-
Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity. Mass spectrometry can be used to confirm the identity of the peptide in the fractions.[2]
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95% or >98%). Freeze the pooled, pure fractions and lyophilize them to remove the water and ACN, yielding the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or lower.[2][5]
Visualizations
Experimental Workflow for HPLC Purification
Caption: Workflow for the purification of O-methyl-serine peptides.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing peptide separation in RP-HPLC.
References
Synthesis of Non-Natural Peptides Incorporating O-Methylserine Using Boc-Solid Phase Peptide Synthesis
Application Notes and Protocols for Researchers in Drug Discovery and Development
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. One such modification is the O-methylation of serine residues. The use of N-α-(tert-butyloxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH) in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of this modification. These application notes provide a detailed protocol for the synthesis of non-natural peptides containing O-methylserine using a Boc/Bzl protection strategy, tailored for researchers, scientists, and drug development professionals.
Introduction
O-methylation of the serine hydroxyl group can impart several beneficial properties to a peptide. The methyl group can sterically shield the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life.[1] Furthermore, this modification can influence the peptide's conformation by altering hydrogen bonding patterns, which may lead to enhanced binding to its biological target.[2] The Boc (tert-butyloxycarbonyl) protecting group is well-suited for the synthesis of such modified peptides, offering robust protection of the α-amino group that is readily removed under moderately acidic conditions.[2][3]
Data Presentation
While specific quantitative data for the incorporation of Boc-Ser(Me)-OH is not extensively published, the following tables provide representative data for a standard Boc-SPPS workflow for the synthesis of a generic non-natural peptide. These values can be used as a benchmark for optimizing the synthesis of O-methylserine-containing peptides.
Table 1: Reagents for a Single Coupling Cycle (0.1 mmol scale)
| Reagent | Purpose | Quantity | Molar Equiv. | Notes |
| Peptide-Resin | Solid Support | 1 g (0.1 mmol) | 1 | Substitution level of 0.1 mmol/g is typical. |
| Boc-Ser(Me)-OH | Amino Acid | 0.22 g | 3 | An excess is used to drive the reaction to completion. |
| HBTU | Coupling Reagent | 0.11 g | 3 | Alternative coupling reagents include HATU or DIC/HOBt.[4] |
| DIEA | Base | 68 µL | 4 | Used for in situ neutralization and activation. |
| TFA in DCM (50%) | Deprotection Agent | 10 mL | - | Used for removal of the Boc protecting group.[5] |
| DCM | Solvent | As needed | - | For resin swelling and washing. |
| DMF | Solvent | As needed | - | For dissolving reagents and washing. |
| IPA | Solvent | As needed | - | For washing post-deprotection. |
Table 2: Representative Yield and Purity for a Synthesized Non-Natural Peptide
| Parameter | Value | Method of Analysis |
| Crude Peptide Yield | 75-85% | Gravimetric analysis |
| Purity of Crude Peptide | 60-70% | Reverse-Phase HPLC |
| Final Purified Peptide Yield | 15-40% | Gravimetric analysis post-preparative HPLC |
| Purity of Final Peptide | >98% | Analytical HPLC |
| Identity Confirmation | Confirmed | Mass Spectrometry |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide containing an O-methylserine residue using the Boc/Bzl strategy on a 0.1 mmol scale.
Protocol 1: Resin Preparation and Swelling
-
Place 1 gram of Merrifield resin (0.1 mmol/g substitution) into a reaction vessel.
-
Add 10 mL of dichloromethane (DCM) to the resin and allow it to swell for 1-2 hours with gentle agitation.
-
Drain the DCM and wash the resin three times with 10 mL of N,N-dimethylformamide (DMF).
Protocol 2: Boc-SPPS Cycle for Amino Acid Incorporation
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection: a. Wash the peptide-resin twice with 10 mL of DCM. b. Add 10 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM to the resin. c. Agitate the mixture for 2 minutes, then drain. d. Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-30 minutes.[5] e. Drain the deprotection solution and wash the resin thoroughly with DCM (3 times), isopropanol (IPA) (2 times), and finally DMF (3 times).
-
Coupling of Boc-Ser(Me)-OH: a. In a separate vial, dissolve Boc-Ser(Me)-OH (0.22 g, 3 equivalents) and HBTU (0.11 g, 3 equivalents) in a minimal amount of DMF (approximately 4-5 mL). b. Add N,N-diisopropylethylamine (DIEA) (68 µL, 4 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours at room temperature. e. Monitoring: Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
Protocol 3: Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail. For a peptide without sensitive residues, a common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Boc-SPPS of a non-natural peptide.
Signaling Pathway
The incorporation of O-methylserine can enhance the stability and potency of peptide hormones that act on G-protein coupled receptors (GPCRs), such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), which are important in regulating metabolism and appetite.[6][7][8][9]
Caption: Modified peptide action on a GPCR signaling pathway.
References
- 1. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Evolution of peptide YY analogs for the management of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Applications of O-methylated Serine in Modifying Peptide Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of amino acid residues is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties such as stability, conformation, and biological activity. O-methylation of serine, the substitution of the hydroxyl proton of the serine side chain with a methyl group, is a subtle yet powerful modification. This alteration can significantly impact a peptide's physicochemical and biological characteristics by removing a hydrogen bond donor and introducing hydrophobicity. These application notes provide a comprehensive overview of the use of O-methylated serine in peptide modification, complete with detailed experimental protocols and data presentation to guide researchers in this field.
Impact of O-methylation on Peptide Properties
The introduction of an O-methyl group on a serine residue can lead to several beneficial changes in a peptide's profile:
-
Increased Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, which often recognize and cleave at specific amino acid sequences. By masking the serine hydroxyl group, O-methylation can reduce susceptibility to enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.
-
Conformational Rigidity: The removal of the hydroxyl group's hydrogen-bonding capability and the introduction of a methyl group can restrict the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which may be crucial for receptor binding and eliciting a specific biological response.
-
Modulation of Receptor Binding Affinity: By altering the peptide's conformation and local hydrophobicity, O-methylation can either enhance or decrease its binding affinity for its target receptor. This modification can be a valuable tool in fine-tuning the selectivity and potency of peptide-based therapeutics. While extensive quantitative data for O-methylated serine is still emerging, studies on related modifications like N-methylation have shown that such small additions can lead to significant changes in binding affinity.[1]
Data Presentation: Quantitative Comparison of Peptide Properties
While specific comparative data for O-methylated serine versus serine-containing peptides is not abundant in publicly available literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers are encouraged to generate analogous data for their specific peptides of interest.
Table 1: Proteolytic Stability of Peptides in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) | Primary Cleavage Site(s) |
| Ac-X-Y-Ser-Z-NH₂ | None | [Insert experimental data] | [Identify from MS analysis] |
| Ac-X-Y-Ser(OMe)-Z-NH₂ | O-methylated Serine | [Insert experimental data] | [Identify from MS analysis] |
Table 2: Receptor Binding Affinity of Peptides
| Peptide Sequence | Modification | Target Receptor | Binding Affinity (Ki or IC₅₀) [nM] |
| Ac-X-Y-Ser-Z-NH₂ | None | [Specify Receptor] | [Insert experimental data] |
| Ac-X-Y-Ser(OMe)-Z-NH₂ | O-methylated Serine | [Specify Receptor] | [Insert experimental data] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-O-methyl-L-serine (Fmoc-Ser(OMe)-OH)
The key building block for incorporating O-methylated serine into a peptide via solid-phase peptide synthesis (SPPS) is Fmoc-O-methyl-L-serine. Below is a general protocol for its synthesis.
Step 1: Esterification of L-Serine [2]
-
Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride. This can often be used in the next step without further purification.
Step 2: Fmoc Protection [2]
-
Dissolve the L-serine methyl ester hydrochloride in a suitable solvent system (e.g., dioxane/water).
-
Add a base, such as sodium bicarbonate, to neutralize the hydrochloride.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture at 0-5 °C.
-
Stir the reaction mixture for several hours at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Fmoc-Ser(OMe)-OH.
Characterization: Confirm the identity and purity of the synthesized Fmoc-Ser(OMe)-OH using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Caption: Synthesis workflow for Fmoc-O-methyl-L-serine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser(OMe)-OH
This protocol outlines the manual incorporation of an Fmoc-Ser(OMe)-OH residue into a peptide sequence on a solid support.[1][3]
Materials:
-
Fmoc-protected amino acids, including Fmoc-Ser(OMe)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ser(OMe)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.
Protocol 3: Protease Degradation Assay
This protocol is designed to assess the stability of O-methylated peptides against enzymatic degradation.[4]
Procedure:
-
Peptide Incubation: Incubate the O-methylated peptide and its non-methylated counterpart at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.
-
Analysis: Quantify the amount of intact peptide remaining at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the degradation half-life (t½) for each peptide.
Protocol 4: Receptor Binding Assay
A competitive binding assay can be used to determine the binding affinity of the O-methylated peptide to its target receptor.
Procedure:
-
Preparation: Prepare a fixed concentration of a radiolabeled ligand known to bind to the target receptor and a series of dilutions of the unlabeled competitor peptides (the O-methylated and non-methylated versions).
-
Incubation: Incubate the radioligand, receptor preparation (e.g., cell membranes expressing the receptor), and varying concentrations of the competitor peptide. Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Fit the data to a suitable model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the inhibition constant (Ki).
Caption: Simplified signaling pathway initiated by peptide-receptor binding.
Conclusion
O-methylation of serine offers a promising strategy for modulating the properties of therapeutic peptides. By providing increased proteolytic stability and influencing peptide conformation, this modification can lead to improved pharmacokinetic profiles and fine-tuned biological activity. The protocols and guidelines presented here offer a starting point for researchers to explore the potential of O-methylated serine in their peptide drug discovery and development programs. Further systematic studies are warranted to fully elucidate the quantitative effects of this modification across a broader range of peptide scaffolds and biological targets.
References
- 1. Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Solution-Phase Synthesis of Boc-Ser(Me)-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the solution-phase synthesis of N-(tert-Butoxycarbonyl)-O-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe). The protocols detailed herein are intended for use by qualified researchers and scientists.
Introduction
Boc-Ser(Me)-OMe is a valuable protected amino acid derivative frequently utilized in peptide synthesis and the development of peptidomimetics. The O-methyl group on the serine side chain can introduce conformational constraints and improve metabolic stability. This guide outlines a reliable two-step solution-phase synthesis, starting from L-serine. The first step involves the protection of the amino and carboxyl groups to yield Boc-L-serine methyl ester (Boc-Ser-OMe). The subsequent step is the selective O-methylation of the serine hydroxyl group.
Overall Reaction Scheme
Caption: Overall synthetic scheme for Boc-Ser(Me)-OMe.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe)
This procedure involves two sequential protection reactions: esterification of the carboxylic acid and Boc-protection of the amine.
Experimental Protocol
Part A: Esterification of L-Serine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of L-serine).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by refluxing for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a solid. This crude product is typically used in the next step without further purification.
Part B: N-Boc Protection
-
Reaction Setup: Suspend the crude L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM, approx. 15 mL per gram of starting L-serine).
-
Reagent Addition: Cool the suspension to 0 °C. Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt. Following this, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Boc-Ser-OMe as a colorless oil.
-
Quantitative Data Summary (Step 1)
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| L-Serine | 105.09 | 1.0 | - |
| Thionyl Chloride | 118.97 | 1.2 | - |
| (Boc)₂O | 218.25 | 1.1 | - |
| Triethylamine | 101.19 | 2.2 | - |
| Boc-Ser-OMe | 219.23 | - | 85-95% |
Characterization Data for Boc-Ser-OMe
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.54 (d, 1H), 4.39 (br s, 1H), 3.96 (dd, 1H), 3.89 (dd, 1H), 3.79 (s, 3H), 2.81 (br s, 1H), 1.46 (s, 9H).[1] |
| Appearance | Colorless to light yellow oil.[2] |
| Optical Rotation | [α]²⁰_D = -18° (c=5 in methanol). |
Step 2: O-Methylation of Boc-Ser-OMe to Boc-Ser(Me)-OMe
This protocol describes the O-methylation of the hydroxyl group of Boc-Ser-OMe using sodium hydride and methyl iodide.
Experimental Protocol
-
Reaction Setup: Dissolve Boc-Ser-OMe (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Boc-Ser(Me)-OMe.
-
Quantitative Data Summary (Step 2)
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Boc-Ser-OMe | 219.23 | 1.0 | - |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.2 | - |
| Methyl Iodide | 141.94 | 1.5 | - |
| Boc-Ser(Me)-OMe | 233.26 | - | 80-90% |
Characterization Data for Boc-Ser(Me)-OMe
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.4 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~3.75 (s, 3H, OCH₃ ester), ~3.6-3.5 (m, 2H, β-CH₂), ~3.35 (s, 3H, OCH₃ ether), 1.45 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 (C=O, ester), ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~72 (β-CH₂), ~59 (OCH₃, ether), ~55 (α-CH), ~52 (OCH₃, ester), ~28 (CH₃, Boc). |
| Mass Spectrometry (ESI+) | m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺. |
Experimental Workflow Diagram
Caption: Workflow for the solution-phase synthesis of Boc-Ser(Me)-OMe.
References
Application Note: Analytical Methods for Monitoring the Coupling Efficiency of Boc-Ser(Me)-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction: In Solid-Phase Peptide Synthesis (SPPS), ensuring high coupling efficiency at every step is critical for the successful synthesis of the target peptide. The coupling of N-methylated amino acids, such as N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe), presents unique challenges. Steric hindrance from both the N-methyl group and the bulky Boc protecting group can slow down reaction kinetics, leading to incomplete coupling.[1] Furthermore, the tertiary amine of the N-methylated residue makes traditional monitoring methods like the Kaiser test, which detects primary amines, ineffective.[2] Therefore, robust and accurate analytical methods are essential to monitor the reaction progress, optimize protocols, and ensure the purity of the final product.
This document provides detailed protocols for the primary analytical techniques used to monitor the coupling efficiency of Boc-Ser(Me)-OMe: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overall Experimental Workflow
The general workflow for monitoring the coupling reaction involves taking a small aliquot of the peptide-resin after the coupling step, cleaving the peptide from this aliquot, and then analyzing the crude cleavage product using HPLC, LC-MS, or NMR.
Caption: Workflow for monitoring Boc-Ser(Me)-OMe coupling efficiency.
The Coupling Reaction
The core chemical transformation is the formation of a new peptide bond between the N-terminal amine of the resin-bound peptide and the activated carboxyl group of Boc-Ser(Me)-OMe.
Caption: Conceptual diagram of the peptide coupling reaction.
Analytical Protocols and Data
For the following protocols, we will use a hypothetical starting peptide, H-Gly-Ala-Val-Resin , as the substrate for the coupling reaction.
Molecular Weights for Analysis:
| Compound | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| H-Gly-Ala-Val-OH | C10H19N3O4 | 245.28 |
| Boc-Ser(Me)-Gly-Ala-Val-OH | C20H36N4O8 | 460.52 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing reaction completion. It separates the unreacted starting peptide from the desired product based on polarity. A successful reaction is indicated by the disappearance of the starting material peak and the appearance of a new, typically more hydrophobic (later-eluting), product peak.[3]
Experimental Protocol:
-
Sample Preparation (Cleavage):
-
Transfer ~5-10 mg of the dried peptide-resin aliquot to a microcentrifuge tube.
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4]
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding 1 mL of cold diethyl ether.
-
Centrifuge for 2 minutes, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in 500 µL of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Data Presentation:
| Compound | Expected Retention Time (min) | Rationale |
|---|---|---|
| H-Gly-Ala-Val-OH (Starting Material) | ~8.5 | More polar, elutes earlier. |
| Boc-Ser(Me)-Gly-Ala-Val-OH (Product) | ~14.2 | The addition of the bulky, nonpolar Boc group significantly increases hydrophobicity, leading to a longer retention time. |
Interpretation: Coupling efficiency can be estimated by comparing the peak area of the product to the total area of all peptide-related peaks (product + starting material). Efficiency (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous confirmation of the product's identity by its molecular weight.[5][6]
Experimental Protocol:
The sample preparation and LC conditions are identical to those described for HPLC. The eluent from the column is directly introduced into an electrospray ionization (ESI) source.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 200-2000 m/z.
-
Analysis: The software will detect the mass-to-charge ratio (m/z) of the ions. For peptides, multiply charged ions (e.g., [M+2H]²⁺) are common.[7]
-
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+2H]²⁺ (m/z) |
|---|---|---|---|
| H-Gly-Ala-Val-OH (Starting Material) | 245.28 | 246.29 | 123.65 |
| Boc-Ser(Me)-Gly-Ala-Val-OH (Product) | 460.52 | 461.53 | 231.27 |
Interpretation: The presence of the expected m/z peak corresponding to the coupled product in the mass spectrum of the major HPLC peak confirms a successful reaction. The absence of a peak for the starting material's mass indicates high coupling efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction.[8] The "cleave and analyze" approach is most common, where the spectrum of the cleaved product is analyzed.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a cleaved, crude peptide sample as described in the HPLC protocol. Ensure the sample is thoroughly dried to remove residual TFA, which can interfere with the spectrum.
-
NMR Analysis:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).
-
Acquire a 1D ¹H NMR spectrum.
-
Key signals to monitor include the disappearance of the N-terminal amine protons of the starting material and the appearance of characteristic signals from the newly introduced Boc-Ser(Me)-OMe residue.
-
Data Presentation:
| Group | Residue | Expected ¹H Chemical Shift (ppm) | Rationale for Monitoring |
|---|---|---|---|
| Boc group protons | Boc-Ser(Me)- | ~1.40 (singlet, 9H) | A large, sharp singlet that is absent in the starting material. Its presence is a strong indicator of successful coupling. |
| N-Methyl protons | Boc-Ser(Me)- | ~2.8 - 3.1 (singlet, 3H) | A characteristic singlet for the N-methyl group. |
| α-CH of N-terminal residue | H-Gly- | ~3.5 - 3.8 | The chemical environment of the N-terminal α-proton changes significantly upon coupling, causing a shift in its resonance. |
Interpretation: The integration of the Boc group's proton signal relative to a known signal from the starting peptide backbone can provide a quantitative measure of coupling efficiency. The disappearance of signals from the uncoupled N-terminus and the clear appearance of signals from the Boc and N-methyl groups indicate reaction completion.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rsc.org [rsc.org]
- 5. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid side reactions with Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
Welcome to the technical support center for Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (Boc-Ser(OMe)-OMe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of this versatile amino acid derivative in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
This compound, also known as Boc-Ser(OMe)-OMe, is a protected amino acid derivative widely used in peptide synthesis. Its primary application is as a building block in both solid-phase and solution-phase peptide synthesis. The N-Boc protecting group offers stability under basic conditions and is easily removed with mild acids, while the O-methyl group protects the serine hydroxyl functionality, preventing unwanted side reactions.
Q2: What are the recommended storage conditions for Boc-Ser(OMe)-OMe?
To maintain its integrity, Boc-Ser(OMe)-OMe should be stored in a cool, dry place, typically at 2–8°C, and protected from light and moisture.[1] When handled, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be used to avoid inhalation, ingestion, and skin/eye contact.
Q3: What are the key protecting groups on this molecule and their orthogonality?
Boc-Ser(OMe)-OMe features two primary protecting groups:
-
N-tert-butoxycarbonyl (Boc): This group protects the alpha-amino group and is labile to acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
-
O-methyl: This group protects the hydroxyl group of the serine side chain and is generally stable under the acidic conditions used for Boc deprotection, as well as under basic conditions. This orthogonality allows for selective deprotection of the N-terminus without affecting the side chain.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in synthetic protocols.
Problem 1: Incomplete N-Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the deprotection step.
-
The subsequent coupling reaction yields a mix of the desired product and unreacted starting material from the previous step.
Possible Causes and Solutions:
| Cause | Recommended Solution | Key Parameters to Monitor |
| Insufficient Acid Strength or Concentration | Switch from milder acids to a stronger deprotection cocktail. For example, if using 20% TFA in DCM, consider increasing to 50% TFA in DCM or using 4M HCl in dioxane.[][3] | Reaction time, temperature, and completeness by TLC/LC-MS. |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature. Most Boc deprotections are rapid at room temperature, but for stubborn cases, careful warming might be necessary. Monitor closely to avoid side reactions. | Monitor reaction progress every 15-30 minutes. |
| Presence of Acid-Sensitive Groups | If other acid-sensitive groups are present, a milder deprotection agent might be necessary. Consider using TMS-I in DCM with a solid bicarbonate base for a pH-neutral deprotection.[3] | Integrity of other functional groups by NMR or LC-MS. |
Troubleshooting Workflow for Incomplete N-Boc Deprotection
Caption: Workflow for troubleshooting incomplete N-Boc deprotection.
Problem 2: Side Reactions During Peptide Coupling
Symptoms:
-
Formation of unexpected byproducts observed by LC-MS or NMR.
-
Low yield of the desired peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution | Key Parameters to Monitor |
| Racemization | Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.[4][5] The choice of base is also critical; a weaker base like N-methylmorpholine (NMM) or collidine can be used instead of DIPEA.[6] | Enantiomeric purity by chiral HPLC. |
| Guanidinylation of the N-terminus | This occurs when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in excess or with slow pre-activation.[4][5] Ensure the carboxylic acid component is pre-activated with the coupling reagent before adding the amine component.[5] | Presence of guanidinylated byproduct by LC-MS. |
| Diketopiperazine Formation | This is more prevalent at the dipeptide stage, especially if the C-terminal amino acid is proline. If using Fmoc chemistry for subsequent steps, consider using a sterically hindered resin like 2-chlorotrityl chloride resin.[5] For Boc chemistry, in situ neutralization protocols can suppress this side reaction.[5] | Formation of the cyclic dipeptide byproduct by LC-MS. |
Logical Relationship for Peptide Coupling Side Reactions
References
Technical Support Center: Troubleshooting Low Coupling Yields with Boc-Ser(Me)-OMe
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-Ser(Me)-OMe in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with Boc-Ser(Me)-OMe?
Low coupling yields with Boc-Ser(Me)-OMe are primarily attributed to steric hindrance. The presence of both the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the methyl group on the serine side-chain oxygen creates significant spatial obstruction. This steric bulk hinders the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[1][2] Additionally, the N-methyl group can reduce the nucleophilicity of the amine it is being coupled to, further impeding the reaction.[2]
Q2: Are standard coupling reagents like DCC or DIC suitable for Boc-Ser(Me)-OMe?
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric hindrance associated with N-methylated amino acids like Boc-Ser(Me)-OMe, frequently resulting in low yields.[3] For such challenging couplings, more powerful activating reagents are necessary.
Q3: Which coupling reagents are recommended for Boc-Ser(Me)-OMe?
For sterically demanding couplings involving N-methylated amino acids, the use of aminium/uronium or phosphonium salt-based reagents is highly recommended. Reagents such as HATU, HBTU, HCTU, and PyBOP are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2] Among these, HATU is often considered a superior choice for many difficult couplings.[2][4] PyBroP and PyAOP have also been used successfully.[4]
Q4: How can I optimize the reaction conditions to improve the coupling yield?
Optimizing reaction conditions is crucial for improving coupling efficiency:
-
Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation on the solid support.[2]
-
Reaction Time: Increasing the reaction time, for instance, from the standard 1-2 hours to overnight, can allow the sterically hindered coupling to proceed to completion.[2]
-
Temperature: A moderate increase in temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.[2]
-
Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective method for driving difficult couplings of bulky amino acids to completion quickly and efficiently.[1]
-
Double Coupling: If the first coupling is incomplete, performing a second coupling with a fresh solution of the activated amino acid and coupling reagents can significantly improve the yield.[4][5]
Q5: I performed a Kaiser test, and the result was negative (yellow), but I still have low yield. Why?
The Kaiser test, which detects primary amines, is unreliable for monitoring the coupling of N-methylated amino acids because they possess a secondary amine.[5] A negative or weakly positive (e.g., reddish-brown) result from a Kaiser test can be misleading, suggesting a complete reaction when it is, in fact, incomplete.
Q6: What is a reliable method for monitoring the coupling of Boc-Ser(Me)-OMe?
For N-methylated amino acids, alternative qualitative tests that can detect secondary amines are recommended. The Bromophenol Blue (BPB) test is a common and reliable choice.[4][5] A blue or green color in the BPB test indicates the presence of a free amine (incomplete coupling), while a yellow color suggests the reaction is complete.[4][5] Other effective tests include the Chloranil test and the Isatin test.[5]
Q7: What are potential side reactions with Boc-Ser(Me)-OMe, and how can they be minimized?
Besides incomplete coupling, other potential side reactions include:
-
Racemization: The conversion of the L-amino acid to its D-enantiomer can be exacerbated by strong bases and prolonged reaction times at elevated temperatures.[2] To minimize racemization, use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, and use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing this side reaction.[2]
-
O-Acylation: Although the hydroxyl group of serine is protected by a methyl group in Boc-Ser(Me)-OMe, incomplete methylation could leave free hydroxyl groups that could potentially be acylated. Using high-quality, fully protected starting material is crucial.
-
β-elimination: This side reaction, which forms a dehydroalanine residue, is promoted by bases. Minimizing exposure to strong bases during the synthesis can reduce this risk.
Data Presentation
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. The following table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa represents a sterically hindered N-methylated amino acid, providing a comparative look at the efficacy of different coupling methods.
| Coupling Reagent | Additive | Base | Solvent | Yield (%) |
| HBTU | HOBt | DIPEA | DMF | 85 |
| HATU | HOAt | DIPEA | DMF | 95 |
| PyBOP | HOBt | DIPEA | DMF | 92 |
| DIC | HOBt | - | DCM/DMF | 60 |
Data is representative of a sterically hindered coupling and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered N-Methylated Amino Acid
This protocol provides a general guideline for the coupling of a sterically hindered N-methylated amino acid like Boc-Ser(Me)-OMe on a solid support.
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation of Boc-Ser(Me)-OMe: In a separate vessel, dissolve Boc-Ser(Me)-OMe (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (8 equivalents) to the amino acid solution and mix briefly. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature. For sterically hindered residues, a reaction time of 2 hours to overnight may be necessary.[2][4]
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Bromophenol Blue test (see Protocol 2) to check for the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) may be necessary.[4]
Protocol 2: Bromophenol Blue Test for Monitoring Coupling of N-Methylated Amino Acids
This test qualitatively detects the presence of free secondary amines on the resin.[4]
-
Reagent Preparation: Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF.
-
Sample Preparation: Take a small sample of the resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small test tube.
-
Washing: Wash the resin beads thoroughly with methanol to remove any residual reagents.
-
Testing: Add 2 mL of the bromophenol blue test solution to the washed resin beads.
-
Observation: Observe the color of the resin beads and the solution.
-
Yellow: Indicates a complete coupling (no free amines).
-
Blue or Green: Indicates an incomplete coupling (presence of free amines).[4]
-
Visualizations
Troubleshooting Workflow for Low Coupling Yields
Caption: Troubleshooting workflow for low coupling yields with Boc-Ser(Me)-OMe.
General Mechanism of Peptide Coupling with HATU
Caption: General mechanism of peptide bond formation using HATU as a coupling reagent.
References
Technical Support Center: Optimization of Deprotection Conditions for Boc-Ser(Me)-OMe
Welcome to the technical support center for the optimization of deprotection conditions for N-Boc-O-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the deprotection of Boc-Ser(Me)-OMe?
The most common and generally effective method for the deprotection of Boc-protected amines, including Boc-Ser(Me)-OMe, is acid-catalyzed hydrolysis.[1] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[1][2]
Q2: What are the potential side reactions during the deprotection of Boc-Ser(Me)-OMe?
While the Boc deprotection is a robust reaction, several side reactions can occur, particularly with a substrate like Boc-Ser(Me)-OMe which contains multiple functional groups:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water. This would result in the formation of the corresponding carboxylic acid.
-
O-Demethylation: Although methyl ethers are generally stable, cleavage can occur under harsh acidic conditions, leading to the formation of Boc-Ser-OMe.
-
O-Trifluoroacetylation: When using TFA for deprotection, the hydroxyl group that would be exposed upon O-demethylation could be trifluoroacetylated.[3]
-
tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can potentially alkylate the product or other nucleophiles present in the reaction mixture.
Q3: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] When using TLC, the disappearance of the starting material (Boc-Ser(Me)-OMe) and the appearance of the product spot (which should be more polar) indicates the reaction is proceeding. LC-MS can provide more definitive evidence of product formation by confirming the expected molecular weight.
Q4: Are there milder alternatives to TFA and HCl for the deprotection of Boc-Ser(Me)-OMe if my substrate is sensitive to strong acids?
Yes, if your molecule contains acid-sensitive functional groups, several milder deprotection methods can be considered:
-
4M HCl in Dioxane: This is often considered a milder alternative to TFA and can offer better selectivity in the presence of other acid-labile groups.[2][5]
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) can be used for Boc deprotection under neutral conditions.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, although this is substrate-dependent.[6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid concentration, reaction time, or temperature.
-
Solution:
-
Increase the concentration of the acid. For TFA, a solution of 20-50% in DCM is common, but neat TFA can also be used for more stubborn substrates.[7]
-
Extend the reaction time and monitor closely by TLC or LC-MS.
-
If using milder conditions (e.g., lower acid concentration), a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
Issue 2: Presence of a byproduct with a mass corresponding to the hydrolyzed ester
-
Possible Cause: The methyl ester is being cleaved due to the presence of water in the reaction mixture or prolonged exposure to strong acid.
-
Solution:
-
Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and sealed reagents.
-
Minimize the reaction time. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the work-up immediately.
-
Consider using a milder deprotection agent, such as 4M HCl in dioxane, which may be less prone to inducing ester hydrolysis.[2]
-
Issue 3: Unexpected mass peaks in the crude product analysis
-
Possible Cause: This could be due to side reactions such as O-demethylation or tert-butylation of the product.
-
Solution:
-
O-Demethylation: If you suspect O-demethylation, try using less harsh acidic conditions or a shorter reaction time.
-
tert-Butylation: The addition of a scavenger, such as anisole or thioanisole, to the reaction mixture can help to trap the tert-butyl cation and prevent it from reacting with your product.
-
Data Presentation
Table 1: Comparison of Common Deprotection Conditions for Boc-Amino Esters
| Deprotection Method | Reagent | Typical Concentration | Solvent | Typical Reaction Time | Reported Yield | Reference |
| Trifluoroacetic Acid | TFA | 25-50% (v/v) or neat | Dichloromethane (DCM) | 30 min - 4 h | >95% | [1] |
| Hydrochloric Acid | HCl | 4M | 1,4-Dioxane | 30 min - 2 h | High | [2][5] |
Note: Yields are general for Boc-protected amino esters and may vary for Boc-Ser(Me)-OMe.
Experimental Protocols
Protocol 1: Deprotection of Boc-Ser(Me)-OMe using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve Boc-Ser(Me)-OMe (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.
-
Protocol 2: Deprotection of Boc-Ser(Me)-OMe using 4M HCl in Dioxane
-
Dissolution: Dissolve Boc-Ser(Me)-OMe (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Addition of HCl: Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by the addition of cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
Caption: A general workflow for the deprotection of Boc-Ser(Me)-OMe.
Caption: A decision tree for troubleshooting Boc-Ser(Me)-OMe deprotection.
References
Preventing racemization of O-methyl-serine during peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using O-methyl-serine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for O-methyl-serine?
A1: Racemization is the conversion of a single enantiomer (the L-form of an amino acid) into an equal mixture of both its L- and D-forms.[1] This process compromises the chiral integrity of the amino acid. During peptide synthesis, the activation of the carboxylic acid group of an amino acid makes the α-hydrogen more acidic and susceptible to removal by a base.[2][3] This can lead to the incorporation of the incorrect D-stereoisomer into the peptide chain, potentially altering the peptide's structure, biological activity, and therapeutic efficacy.[1][4] Serine and its derivatives, including O-methyl-serine, are known to be susceptible to this side reaction.[5][6]
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways for racemization during the coupling step:[2][7][8]
-
Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to racemization. This is considered the most predominant mechanism.[8]
-
Direct Enolization (Hα Abstraction): A base can directly remove the α-proton from the activated amino acid, forming an enolate intermediate which then reprotonates to a mixture of D and L forms.[3][8]
Q3: Which factors have the most significant impact on the racemization of O-methyl-serine?
A3: Several factors during the coupling reaction can significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC can cause significant racemization if used without suppressing additives.[5][9]
-
Base: The type and strength of the base used are crucial. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) increase the rate of racemization.[3][9] Weaker, more sterically hindered bases such as 2,4,6-collidine (TMP) are recommended to minimize this side reaction.[7][10]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[2][5] They react with the activated amino acid to form an active ester that is less prone to racemization.[9]
-
Temperature: Higher reaction temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][11][12]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin increases the opportunity for racemization to occur.[9]
Troubleshooting Guide
Issue: High levels of D-isomer detected after coupling O-methyl-serine.
This section provides a systematic approach to troubleshooting and minimizing racemization.
Review Your Coupling Protocol
The choice of reagents is the most common source of racemization.
-
Problem: Using a carbodiimide (e.g., DIC) without an additive.
-
Problem: Using a strong, non-hindered base like DIPEA.
-
Problem: Prolonged pre-activation of the Fmoc-O-methyl-serine.
-
Solution: Minimize the pre-activation time. Ideally, add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the deprotected resin.[9]
-
Optimize Reaction Conditions
Fine-tuning the reaction parameters can further reduce racemization.
-
Problem: Elevated coupling temperatures.
-
Problem: Choice of solvent.
Data Presentation: Effect of Coupling Reagents on Serine Racemization
The following table summarizes the extent of racemization observed for Fmoc-L-Ser(tBu)-OH, a structurally similar amino acid to O-methyl-serine, when coupled with various reagents. This data provides a strong indication of the performance that can be expected for O-methyl-serine.
| Coupling Reagent Combination | Base | % D-Isomer Formed (Racemization) | Reference |
| DIC / Oxyma | DIPEA | Negligible | [6] |
| EDCI / HOBt | DIPEA | Negligible | [6] |
| PyBop / DIPEA | DIPEA | Negligible | [6] |
| HBTU / DIPEA | DIPEA | Negligible | [6] |
| HATU / NMM | NMM | ~1.5% | [6] |
Data is for the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu. The extent of racemization is presented as the percentage of D-product formed.[6]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-O-Methyl-Serine in SPPS
This protocol is designed to minimize racemization during the incorporation of O-methyl-serine.
Materials:
-
Fmoc-protected peptide-resin (post-deprotection and washing)
-
Fmoc-O-methyl-serine (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF to remove all residual piperidine.[9]
-
Coupling Mixture Preparation: a. In a separate reaction vessel, dissolve Fmoc-O-methyl-serine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the solution from step 2a. c. Immediately before adding to the resin, add DIC (3 eq.) to the mixture. Do not allow this complete activation mixture to stand for a prolonged period.
-
Coupling Reaction: a. Add the freshly prepared coupling mixture to the deprotected peptide-resin. b. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Racemization by GC-MS
This protocol outlines a highly sensitive method to quantify the level of racemization after peptide synthesis and cleavage.
Principle: The peptide is hydrolyzed in deuterated acid, which causes any racemization occurring during the hydrolysis step to be accompanied by deuterium incorporation at the α-carbon. The amino acid hydrolysate is then derivatized to make it volatile for GC analysis, and the D/L ratio is determined by mass spectrometry, correcting for any hydrolysis-induced racemization.[4][14]
Procedure:
-
Hydrolysis: Hydrolyze the purified peptide sample (approx. 100 nmol) using 6N DCl in D₂O at 110°C for 24 hours.[4][14]
-
Drying: Remove the acid under a stream of nitrogen.
-
Derivatization (Esterification): Add 2N deuterochloric acid in methanol and heat at 110°C for 15 minutes. Evaporate the reagent with a gentle stream of nitrogen.[14]
-
Derivatization (Acylation): Add trifluoroacetic anhydride, seal the vial, and heat at 130°C for 10 minutes.[14]
-
Sample Preparation for Injection: After cooling, evaporate the excess reagent and dissolve the residue in a suitable solvent like toluene.
-
GC-MS Analysis:
-
Column: Use a chiral capillary column (e.g., Chirasil-Val).
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: The D- and L-amino acid derivatives will be separated based on their retention times.
-
Detection: Use mass spectrometry to detect and quantify the peak areas for both enantiomers. The extent of racemization from the synthesis is calculated by comparing the peak areas of the non-deuterated D- and L-enantiomers.[4][14]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mesalabs.com [mesalabs.com]
- 14. cat-online.com [cat-online.com]
Technical Support Center: Purification of O-Methyl-Serine Peptides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of synthetic peptides containing O-methyl-serine [Ser(Me)].
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing O-methyl-serine?
A1: The primary challenges in purifying peptides with O-methyl-serine stem from altered physicochemical properties compared to their standard serine counterparts. The methylation of the hydroxyl group on the serine side chain blocks its ability to form hydrogen bonds, which can be a key factor in peptide aggregation.[1] This modification increases the hydrophobicity of the residue. Consequently, researchers may face issues such as poor peptide solubility, co-elution of the target peptide with hydrophobic impurities, and overall difficulty in achieving high purity via standard reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Q2: How does O-methyl-serine affect the hydrophobicity and retention time of a peptide in RP-HPLC?
A2: Methylating the serine side chain increases its hydrophobicity. In RP-HPLC, which separates peptides based on their hydrophobicity, this modification will lead to a longer retention time compared to an analogous peptide with an unmodified serine. This increased retention can be advantageous for separating the target peptide from more polar impurities but can also cause it to co-elute with hydrophobic impurities generated during synthesis, such as truncated or deletion sequences that also exhibit increased hydrophobicity.[2]
Q3: Can the presence of O-methyl-serine lead to peptide aggregation?
A3: While the hydroxyl group of serine can contribute to intermolecular hydrogen bonding that leads to aggregation, the use of O-methyl-serine to prevent this is not a well-documented strategy.[1] Peptide aggregation is a complex phenomenon influenced by many factors, including the overall sequence, concentration, and pH.[3][4] While blocking the hydroxyl group might seem beneficial, the overall increase in hydrophobicity could potentially promote aggregation in certain sequences. Established methods for disrupting aggregation, such as the use of pseudoproline dipeptides or backbone protection, are more proven strategies.[1][3]
Q4: Are there any specific side reactions during peptide synthesis or cleavage that are associated with O-methyl-serine?
A4: While O-methyl-serine itself is generally stable, side reactions can occur during the cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). For instance, during the removal of protecting groups from arginine residues using strong acids like trifluoroacetic acid (TFA), O-sulfonation of serine and threonine residues can occur as a side-product if appropriate scavengers are not used.[5] Although this is a general issue for peptides with hydroxy amino acids, the altered properties of an O-methylated serine could potentially influence the kinetics of such side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of O-methyl-serine containing peptides.
Issue 1: Poor Solubility of the Crude Peptide
-
Symptom: The lyophilized crude peptide does not dissolve easily in standard HPLC solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Cause: The increased hydrophobicity from the O-methyl-serine residue, and potentially the overall peptide sequence, can lead to poor solubility in aqueous solutions.
-
Solutions:
-
Modify the Dissolution Solvent: Try dissolving the peptide in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first, and then dilute it with the initial mobile phase for HPLC.
-
Use Additives: For some peptides, adding a small percentage of formic acid or acetic acid to the solvent can improve solubility.
-
Sonication: Gently sonicate the sample in an ice bath to aid dissolution, but be cautious to avoid heating, which could degrade the peptide.
-
Issue 2: Co-elution of the Target Peptide with Impurities
-
Symptom: The main peak in the chromatogram is broad or has shoulders, and mass spectrometry (MS) analysis shows the presence of impurities with masses close to the target peptide.
-
Cause: The hydrophobicity of the O-methyl-serine peptide can cause it to have a similar retention time to other hydrophobic impurities.[2]
-
Solutions:
-
Optimize the HPLC Gradient: A shallower gradient around the elution point of the target peptide can increase the resolution between the desired product and closely eluting impurities.
-
Change the Mobile Phase Modifier: Switching from TFA to formic acid (FA) or using a different ion-pairing reagent can alter the selectivity of the separation.
-
Use a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with different selectivity, such as a C8, C4, or a phenyl-hexyl column.
-
Issue 3: Low Recovery of the Purified Peptide
-
Symptom: The amount of purified peptide obtained after lyophilization is significantly lower than expected based on the crude material.
-
Cause: Highly hydrophobic peptides can irreversibly adsorb to the stationary phase of the HPLC column or to labware (e.g., collection tubes).[2]
-
Solutions:
-
Column Flushing: After the main peak has eluted, flush the column with a high concentration of organic solvent (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly bound peptide.
-
Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding tubes and plates for sample preparation and fraction collection.
-
Optimize pH: Adjusting the pH of the mobile phase can sometimes reduce non-specific binding by altering the charge of the peptide.
-
Troubleshooting Workflow
Here is a logical workflow for addressing purification challenges.
Caption: A logical workflow for troubleshooting the purification of O-methyl-serine peptides.
Quantitative Data Summary
The following table summarizes the expected impact of O-methyl-serine incorporation on key purification parameters. This data is qualitative and comparative, as precise quantitative values are highly sequence-dependent.
| Parameter | Standard Serine Peptide | O-Methyl-Serine Peptide | Rationale |
| Relative Hydrophobicity | Lower | Higher | The methyl group is more hydrophobic than the hydroxyl group. |
| Expected RP-HPLC Retention Time | Shorter | Longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase. |
| Solubility in Aqueous Buffers | Higher | Lower | Loss of the polar hydroxyl group reduces solubility in polar solvents. |
| Potential for Co-elution | With polar impurities | With hydrophobic impurities | Elutes later in the gradient, closer to hydrophobic synthesis byproducts. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the crude peptide before preparative purification.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the crude peptide in 50% acetonitrile/water.
-
If solubility is an issue, dissolve in a minimal amount of DMSO first, then dilute.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
System: An analytical HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
-
Gradient Conditions:
-
Run a broad screening gradient first (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
Based on the screening run, optimize with a shallower gradient around the target peak (e.g., a 1% per minute increase in solvent B).
-
-
Analysis:
-
Integrate the peak area of the chromatogram to determine the purity percentage.
-
Collect the main peak for identity confirmation via mass spectrometry.[6]
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines a general procedure for purifying the target peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a suitable solvent (see Troubleshooting section).
-
Ensure the final concentration of strong organic solvent (like ACN or DMSO) in the injected sample is as low as possible to ensure good binding to the column.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 15-25 mL/min, depending on column dimensions.
-
-
Gradient Conditions:
-
Adapt the optimized analytical gradient to the preparative scale. The gradient should be shallow enough to resolve the target peptide from key impurities.
-
A typical gradient might start 5-10% below the analytical elution percentage of acetonitrile and increase at 0.5-1.0% per minute.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical HPLC-MS.
-
Pool the fractions with the desired purity (>95% or as required).
-
-
Post-Purification:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
-
Purification Workflow Diagram
Caption: Standard experimental workflow for the purification of a synthetic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Solubility of Peptides Containing O-methyl-serine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides containing O-methyl-serine.
Frequently Asked Questions (FAQs)
Q1: How does the inclusion of O-methyl-serine affect the solubility of my peptide?
A1: The substitution of serine with O-methyl-serine typically increases the hydrophobicity of the peptide. The hydroxyl group of serine is polar and can participate in hydrogen bonding with water. In contrast, the O-methyl group is less polar, which can lead to a decrease in aqueous solubility. This increased hydrophobicity may also promote peptide aggregation, further reducing solubility.
Q2: What is the first step I should take when trying to dissolve a peptide containing O-methyl-serine?
A2: Always start with a small-scale solubility test using a small amount of your peptide before attempting to dissolve the entire sample.[1] This prevents the potential loss of valuable material if the chosen solvent is inappropriate. As a general starting point, try dissolving the peptide in sterile, distilled water. If it does not dissolve, proceed to the troubleshooting guide below.
Q3: Are there any solvents I should avoid when working with peptides containing O-methyl-serine?
A3: While O-methyl-serine itself is relatively stable, if your peptide contains other sensitive residues, caution is advised. For instance, if your peptide also contains cysteine, methionine, or tryptophan, avoid using dimethyl sulfoxide (DMSO) as it can oxidize these residues.[2] In such cases, dimethylformamide (DMF) is a suitable alternative.[2] Always consider the compatibility of your solvent with downstream biological assays.
Q4: Can I use pH adjustment to improve the solubility of my O-methyl-serine-containing peptide?
A4: Yes, pH adjustment is a valuable strategy. The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solution to be at least two units away from the pI, you can increase the net charge of the peptide, which enhances its interaction with water and can improve solubility. For basic peptides (net positive charge), an acidic solution (e.g., dilute acetic acid) can be used. For acidic peptides (net negative charge), a basic solution (e.g., dilute ammonium hydroxide) can be effective.[1][2]
Troubleshooting Guide
Problem: My peptide containing O-methyl-serine is not dissolving in water.
-
Question: What should I try next if my peptide is insoluble in water? Answer:
-
Assess the peptide's overall charge. Calculate the theoretical isoelectric point (pI) of your peptide.
-
For acidic peptides (pI < 7): Try dissolving the peptide in a small amount of a dilute basic solution, such as 0.1% ammonium hydroxide, and then slowly add your aqueous buffer.
-
For basic peptides (pI > 7): Attempt to dissolve the peptide in a small amount of a dilute acidic solution, like 10-30% acetic acid, before diluting with your buffer.[2]
-
For neutral peptides: These are often the most challenging. Proceed to the suggestions for using organic co-solvents.
-
Problem: My peptide precipitates out of solution when I add the aqueous buffer to the organic solvent.
-
Question: How can I prevent my peptide from precipitating during dilution? Answer:
-
Slow down the dilution. Add the aqueous buffer dropwise to the peptide-organic solvent mixture while gently vortexing. This avoids localized high concentrations of the peptide that can lead to precipitation.
-
Use a higher concentration of the organic solvent initially. Dissolve the peptide in the minimum required volume of the organic solvent to ensure it is fully solubilized before adding the aqueous buffer.
-
Consider sonication. A brief sonication in a water bath can help to break up aggregates and improve dissolution.[1] Be careful to avoid excessive heating by keeping the sample on ice between sonications.[1]
-
Gentle warming. In some cases, warming the solution to around 40°C may aid solubility.[3] However, this should be done with caution to prevent peptide degradation.
-
Problem: My peptide forms a gel-like substance in solution.
-
Question: What can I do if my peptide is forming a gel? Answer:
-
Use of chaotropic agents. For peptides that are prone to forming gels through extensive hydrogen bonding, the addition of a denaturing agent like 6 M guanidine hydrochloride or 8 M urea can be effective in disrupting these interactions. However, be aware that these agents are often incompatible with biological assays and may require removal before use.
-
Solvent disruption. Try dissolving the peptide in a stronger organic solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can disrupt secondary structures that may be contributing to gelation. These solvents will likely need to be removed by lyophilization before the peptide is used in its final application.
-
Data Presentation
Table 1: Impact of O-methyl-serine on Peptide Physicochemical Properties
| Property | Serine (Ser) | O-methyl-serine (Ser(Me)) | Implication for Solubility |
| Side Chain Polarity | Polar, Hydrophilic | Less Polar, More Hydrophobic | Reduced interaction with water, potentially decreasing aqueous solubility. |
| Hydrogen Bonding | Capable of donating and accepting hydrogen bonds | Can only accept hydrogen bonds (ether oxygen) | Reduced capacity for hydrogen bonding with water may lower solubility. |
| Hydrophobicity Index | Hydrophilic | More Hydrophobic | Increased tendency to aggregate in aqueous solutions to minimize exposure of hydrophobic regions to water. |
Table 2: Qualitative Solubility Testing Workflow for Peptides Containing O-methyl-serine
| Step | Solvent/Condition | Rationale | Expected Outcome for O-methyl-serine Peptides |
| 1 | Sterile, distilled H₂O | Universal starting point. | Often insoluble or poorly soluble due to increased hydrophobicity. |
| 2 | Aqueous buffer with pH adjustment (pH << pI or pH >> pI) | Increase net charge to enhance solubility. | May improve solubility if the peptide has a net charge. |
| 3 | Minimal volume of organic co-solvent (e.g., DMSO, DMF, ACN) followed by slow dilution with aqueous buffer. | Disrupt hydrophobic interactions. | This is often the most effective method for hydrophobic peptides. |
| 4 | Sonication or gentle warming | Provide energy to overcome aggregation forces. | Can aid in dissolving stubborn aggregates. |
| 5 | Chaotropic agents (e.g., 6M Guanidine HCl, 8M Urea) | Disrupt strong intermolecular hydrogen bonds. | Effective for peptides that form gels, but may require removal for downstream use. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, accurately known amount of the lyophilized peptide (e.g., 1 mg).
-
Initial Solvent: Add a defined volume of sterile, distilled water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.
-
Observation: Visually inspect the solution. If it is clear, the peptide is soluble. If it is cloudy or contains visible particles, the peptide is not fully dissolved.
-
pH Adjustment (if applicable): If the peptide is not soluble in water, and you know its net charge, prepare two more small samples. To one, add a dilute acid (e.g., 10% acetic acid), and to the other, a dilute base (e.g., 0.1% ammonium hydroxide) dropwise while vortexing.
-
Organic Co-solvents: If the peptide remains insoluble, take a fresh sample and add a minimal volume of an organic solvent (e.g., 10-20 µL of DMSO). Vortex until the peptide is dissolved. Then, slowly add the desired aqueous buffer dropwise to the desired final concentration.
-
Physical Methods: If precipitation occurs, try brief sonication in a water bath or gentle warming (not exceeding 40°C).
-
Documentation: Record the solvent system and concentration at which the peptide fully dissolves.
Protocol 2: Solubilization of a Difficult Hydrophobic Peptide Containing O-methyl-serine
-
Pre-treatment: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO or DMF) to the peptide. For example, for 1 mg of peptide, start with 20-50 µL of the solvent.
-
Vortexing/Sonication: Vortex the mixture thoroughly. If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Dilution: Once the peptide is completely dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while continuously and gently vortexing.
-
Final Observation: After adding the full volume of the buffer, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Centrifugation: Before use in an assay, it is good practice to centrifuge the peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates.[1] Use the supernatant for your experiments.
Mandatory Visualization
Caption: Troubleshooting workflow for solubilizing peptides containing O-methyl-serine.
Caption: Logical relationship of O-methyl-serine modification and its impact on solubility.
References
Technical Support Center: Boc-Ser(Me)-OMe in Solid-Phase Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to address stability issues and troubleshoot common problems encountered when using N-α-Boc-O-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe) in Boc-chemistry solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the O-methyl group on serine in Boc-SPPS?
A1: The O-methyl group serves as a permanent protecting group for the hydroxyl function of the serine side chain. In Boc-SPPS, the N-α-Boc group is removed with moderate acid (typically trifluoroacetic acid, TFA), while more acid-labile side-chain protecting groups are cleaved during the final cleavage from the resin, usually with strong acids like hydrofluoric acid (HF).[1] The methyl ether is intended to be stable throughout the synthesis, including the final cleavage step, resulting in a peptide with a permanently O-methylated serine residue.
Q2: What are the potential stability issues with Boc-Ser(Me)-OMe during Boc-SPPS?
A2: The primary concern is the stability of the O-methyl ether bond under the highly acidic conditions used in Boc-SPPS. While generally more stable than benzyl ethers commonly used for serine protection in Boc chemistry, the methyl ether linkage is not completely inert to the repeated TFA treatments for Boc deprotection and, more significantly, to the final cleavage with strong acids like HF.[2] Cleavage of the methyl group can lead to the formation of a free serine hydroxyl group in the final peptide, resulting in a heterogeneous product.
Q3: What side reactions are associated with the use of Boc-Ser(Me)-OMe?
A3: Beyond the potential for demethylation, other side reactions common to serine residues in SPPS could theoretically occur, although they are less frequently reported for O-methylated serine. These could include:
-
N→O Acyl Shift: Under strong acid conditions, an intramolecular rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the side-chain oxygen.[3] While less likely with a protected hydroxyl group, it remains a theoretical possibility if demethylation occurs.
-
β-Elimination: This base-catalyzed side reaction, leading to a dehydroalanine residue, is more characteristic of Fmoc-SPPS where basic conditions are used for deprotection. It is generally not a significant concern in the acidic environment of Boc-SPPS.[4]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass 14 Da lower than the expected product mass. | Demethylation of the Ser(Me) residue. | 1. Optimize Deprotection Conditions: - Reduce the TFA concentration for Boc deprotection if compatible with efficient removal. - Minimize the duration of each TFA treatment to what is necessary for complete Boc removal.2. Optimize Cleavage Conditions: - Reduce the HF cleavage time. - Consider alternative, less harsh cleavage cocktails if compatible with the resin and other protecting groups. |
| HPLC analysis of the crude peptide shows a new, more polar peak corresponding to the demethylated peptide. | Acid-catalyzed hydrolysis of the methyl ether. | 1. Scavenger Optimization: - Ensure the use of appropriate scavengers (e.g., anisole, p-cresol) during HF cleavage to trap carbocations that could participate in demethylation.[5]2. Alternative Cleavage Methods: - For very sensitive sequences, explore alternative cleavage strategies that do not rely on HF, although this is a significant deviation from standard Boc-SPPS. |
| Incomplete coupling to the amino acid following Ser(Me). | Steric hindrance from the O-methyl group and the preceding residue. | 1. Extended Coupling Time: - Increase the coupling time for the amino acid being added after Ser(Me).2. Use of a More Potent Coupling Reagent: - Switch to a more efficient coupling reagent such as HBTU or HATU.3. Double Coupling: - Perform a second coupling step to ensure the reaction goes to completion. |
Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a general cycle for solid-phase peptide synthesis using Boc-amino acids.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.[3]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]
-
Remove the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.[3][6]
-
If tryptophan, cysteine, or methionine are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[6]
-
-
Washing: Wash the resin multiple times with DCM and isopropanol (IPA) to remove residual TFA and byproducts.
-
Neutralization:
-
Neutralize the protonated N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[6]
-
Alternatively, use an in situ neutralization protocol where the base is added simultaneously with the coupling reagents.
-
-
Washing: Wash the resin thoroughly with DCM.
-
Amino Acid Coupling:
-
In a separate vessel, activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt, HBTU, or HATU) in a suitable solvent like DCM or N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DCM and IPA to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
HF Cleavage and Deprotection
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a properly functioning fume hood with a scrubber. Appropriate personal protective equipment is mandatory.
-
Resin Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours.
-
Scavenger Addition: Place the dried peptide-resin and a Teflon-coated stir bar in the HF-resistant reaction vessel. Add the appropriate scavenger mixture. A common mixture for peptides not containing cysteine is HF/anisole/DMS (10:1:1 v/v).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, collecting it in a suitable trap.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
-
Peptide Isolation: Dry the crude peptide pellet under vacuum. Dissolve the peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) and lyophilize.
Potential Degradation Pathway
The primary degradation pathway of concern for a Ser(Me)-containing peptide during Boc-SPPS is the acid-catalyzed cleavage of the O-methyl ether bond, particularly during the final HF cleavage step.
Caption: Acid-catalyzed demethylation of a Ser(Me) residue during HF cleavage.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the use of Boc-Ser(Me)-OMe.
Caption: Troubleshooting workflow for Boc-Ser(Me)-OMe stability issues.
References
Technical Support Center: Confirmation of Boc Protecting Group Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the complete removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to confirm the complete removal of the Boc protecting group?
A1: The most common and reliable methods to confirm Boc deprotection are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the Kaiser test (for primary amines). Each method offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.[1]
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on several factors:
-
Speed and convenience: TLC is the quickest and simplest method for routine reaction monitoring.[1]
-
Sensitivity and accuracy: LC-MS provides high sensitivity and accurate mass confirmation of the deprotected product.[1]
-
Definitive structural confirmation: ¹H NMR spectroscopy is considered the most definitive method as it provides unambiguous evidence of the removal of the Boc group's tert-butyl protons.[2]
-
Qualitative detection of primary amines: The Kaiser test is a rapid, colorimetric assay used to detect the presence of free primary amines, particularly in solid-phase peptide synthesis (SPPS).[3][4]
Q3: What does a successful Boc deprotection look like with each method?
A3:
-
TLC: The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the free amine.[1][5]
-
LC-MS: The disappearance of the peak corresponding to the Boc-protected starting material and the appearance of a new peak with the expected mass of the deprotected product (a mass difference of -100.12 amu).[2]
-
¹H NMR: The complete disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[2]
-
Kaiser Test: A positive result, indicated by an intense blue color, signifies the presence of a free primary amine, which is expected after a successful deprotection step.[3][4]
Q4: Can I use the Kaiser test for all amino acids?
A4: The Kaiser test is very sensitive for primary amines but is not reliable for detecting secondary amines. Therefore, if the N-terminal amino acid is proline, pipecolic acid, or another secondary amine, an alternative test like the Isatin or Chloranil test should be used.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom:
-
TLC: A persistent spot corresponding to the starting material is observed.[5]
-
LC-MS: A significant peak for the Boc-protected starting material is still present.[8]
-
¹H NMR: The singlet at ~1.4-1.5 ppm for the Boc group is still visible.
-
Kaiser Test (in SPPS): A negative or weak positive result after the deprotection step.[9]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). For substrates sensitive to strong acid, consider using 4M HCl in dioxane.[1][8] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress by TLC or LC-MS. Some sterically hindered substrates may require several hours for complete deprotection.[1][8] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) may be beneficial, but monitor for potential side reactions.[1] |
| Poor Solubility | Ensure the Boc-protected starting material is fully dissolved in the reaction solvent. If not, consider switching to a different solvent system in which the substrate is more soluble.[1] |
| Steric Hindrance | For sterically hindered amines, using stronger deprotection conditions (higher acid concentration, longer reaction time) may be necessary.[1] |
| Reagent Quality | Use fresh, high-purity reagents. For example, TFA is hygroscopic, and the presence of water can reduce its effectiveness.[8] |
Issue 2: Observation of Side Products
Symptom:
-
TLC: Multiple new spots are observed on the TLC plate.[5]
-
LC-MS: Peaks with unexpected masses are detected. A common side product is the tert-butylation of the product, which results in a mass increase of +56 Da.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Alkylation by Tert-butyl Cation | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[9] To mitigate this, add "scavengers" to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[9] |
| Degradation of Starting Material or Product | Overly harsh conditions (e.g., high temperature or prolonged exposure to acid) can lead to degradation. Ensure the reaction is monitored and worked up as soon as it is complete.[5] |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Deprotection Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Deprotection Efficiency | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 30 min - 2 hours | >99% | The most common and generally effective method.[10] Scavengers may be needed. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 30 min - 4 hours | >98% | A good alternative to TFA. The product often precipitates as the HCl salt.[10] |
| Thermal Deprotection | N/A | Various (e.g., TFE, Methanol) | 150°C | ~60 min | >98% | An acid-free method suitable for certain substrates. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
Principle: To visualize the disappearance of the less polar Boc-protected starting material and the appearance of the more polar free amine product.
Methodology:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., DCM or methanol).
-
Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol). The polarity of the mobile phase should be adjusted to achieve good separation (Rf values between 0.2 and 0.8). For amines, adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve the spot shape.
-
Visualization:
-
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (254 nm).
-
Staining:
-
Ninhydrin Stain: This is excellent for detecting primary and secondary amines. Dip the TLC plate into the ninhydrin solution and gently heat it with a heat gun. Primary amines typically appear as purple or blue spots, while secondary amines (like proline) may appear yellow or orange. The Boc-protected starting material will not stain with ninhydrin.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for most organic compounds and will visualize both the starting material and the product.[8]
-
-
Preparation of Ninhydrin Stain:
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: To confirm the identity of the deprotected product by its mass-to-charge ratio and to quantify the extent of the reaction by comparing the peak areas of the starting material and product.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of B, then ramp up to a high percentage of B to elute the compounds. For example, 5% to 95% B over 10 minutes.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used to detect the protonated molecules ([M+H]⁺).
-
Data Analysis: Look for the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of a new peak with a mass that is 100.12 amu lower, corresponding to the deprotected amine.
-
¹H NMR Spectroscopy
Principle: To provide definitive structural confirmation of Boc group removal by observing the disappearance of the characteristic signals from the tert-butyl group.
Methodology:
-
Sample Preparation: Work up the reaction to remove the acid and other reagents. Dissolve 5-10 mg of the dried, crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The key indicator of complete deprotection is the complete disappearance of the large singlet signal for the nine protons of the tert-butyl group, which is typically found around 1.4-1.5 ppm.[2] Concurrently, you may observe the appearance of new signals or a shift in the signals of protons near the newly formed amine.
Kaiser Test (for Solid-Phase Peptide Synthesis)
Principle: A highly sensitive colorimetric test for the presence of free primary amines on a solid support.
Methodology:
-
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol. (Safety Note: KCN is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.)
-
-
Procedure:
-
Take a small sample of the resin beads (10-15 beads) and place them in a small test tube.
-
Wash the beads thoroughly with a solvent like DCM or DMF to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Intense Blue Color: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow or Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling in the next step).
-
Brown or Reddish-Brown: Ambiguous result, may indicate the presence of a secondary amine (e.g., proline).
-
Mandatory Visualization
References
- 1. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Strategies to minimize deletion sequences with Boc-Ser(Me)-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences and other side reactions during solid-phase peptide synthesis (SPPS) involving Boc-Ser(Me)-OMe.
Troubleshooting Guides
Issue 1: Presence of Deletion Sequences Lacking Ser(Me)
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the target peptide minus the mass of the Ser(Me) residue.
Probable Cause: Incomplete coupling of the sterically hindered Boc-Ser(Me)-OMe is the most likely cause. The N-methyl group on the serine residue significantly increases steric bulk and reduces the nucleophilicity of the N-terminal amine of the preceding residue, leading to slower and less efficient peptide bond formation.[1][2]
Solutions:
-
Employ a more potent coupling reagent: Standard carbodiimide reagents may be insufficient. Utilize uronium/aminium salts like HATU or HBTU, or phosphonium salts such as PyBOP, which are known to be more effective for sterically demanding couplings.[3][4]
-
Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-Ser(Me)-OMe. This can help drive the reaction to completion.[5]
-
Extend the coupling reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow sufficient time for the sterically hindered coupling to proceed.[6]
-
Increase the equivalents of reagents: Use a higher excess (3-4 equivalents) of Boc-Ser(Me)-OMe and the coupling reagent relative to the resin loading capacity.[6]
-
Optimize the solvent: N-Methylpyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help reduce peptide aggregation, which can further hinder coupling reactions.[7]
Issue 2: Low Overall Yield and Presence of a Cyclic Dipeptide
Symptom: The final peptide yield is significantly lower than expected, and LC-MS analysis of the cleavage solution shows a prominent peak corresponding to a cyclic dipeptide of Ser(Me) and the preceding amino acid.
Probable Cause: Formation of diketopiperazine (DKP) is a common side reaction, especially with N-methylated amino acids. The N-methyl group favors a cis-amide bond conformation, which pre-organizes the dipeptide for intramolecular cyclization, leading to cleavage from the resin.[5][8]
Solutions:
-
Utilize a sterically hindered resin: Switching from a standard Wang or Merrifield resin to a 2-chlorotrityl chloride (2-CTC) resin can physically hinder the intramolecular cyclization reaction.[5]
-
Modify deprotection conditions: Use milder deprotection conditions to minimize the time the N-terminal amine is free. For Boc-SPPS, ensure complete neutralization after TFA deprotection before coupling. In some cases, in situ neutralization protocols can be beneficial.[7]
-
Lower the reaction temperature: Performing the coupling step at a reduced temperature (e.g., 0-5 °C) can slow down the rate of DKP formation.[5]
-
Incorporate the subsequent amino acid quickly: Minimize the time between the deprotection/neutralization of the N-terminus and the coupling of the next amino acid to reduce the opportunity for cyclization.[8]
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in peptide synthesis?
A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[9] They primarily arise from incomplete removal of the N-terminal protecting group (e.g., Boc) or inefficient coupling of an amino acid during a synthesis cycle.[9][10]
Q2: Why is Boc-Ser(Me)-OMe particularly challenging to couple?
A2: The N-methylation on the serine introduces significant steric hindrance around the nitrogen atom, making it a less reactive nucleophile. This slows down the peptide bond formation, requiring more potent coupling reagents and optimized reaction conditions to achieve complete coupling.[1][2]
Q3: Can I use standard coupling reagents like DCC/HOBt for Boc-Ser(Me)-OMe?
A3: While not impossible, using DCC/HOBt is generally not recommended for highly hindered couplings involving N-methylated amino acids as it often results in low yields and significant deletion sequences. More powerful reagents like HATU, HBTU, or PyBOP are strongly advised.[3][4]
Q4: What is the purpose of a "double coupling"?
A4: A double coupling is a strategy to improve the efficiency of incorporating difficult or sterically hindered amino acids. By repeating the coupling step with fresh reagents, you can drive the reaction closer to completion and minimize the amount of unreacted N-terminal amines, thereby reducing the formation of deletion sequences.[5]
Q5: How can I monitor the completeness of the Boc-Ser(Me)-OMe coupling?
A5: The Kaiser test is a common method to detect free primary amines. However, it is not reliable for N-methylated amino acids as they are secondary amines. The chloranil test or the isatin test can be used as alternatives to monitor the presence of unreacted secondary amines on the resin.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity & Performance Notes |
| HATU | Uronium/Aminium Salt | Very High: Considered one of the most efficient reagents, especially for hindered and N-methylated couplings, with a low risk of racemization.[3] |
| HBTU | Uronium/Aminium Salt | Medium-High: A widely used and cost-effective reagent, but may be less effective than HATU for severely hindered couplings.[11] |
| PyBOP | Phosphonium Salt | High: Very effective for hindered couplings with no risk of guanidinylation side reactions.[2] |
| COMU | Uronium/Aminium Salt | High: Reactivity is comparable to HATU and is based on the non-explosive OxymaPure, making it a safer alternative.[4] |
| DIC/HOBt | Carbodiimide | Moderate: Generally slower and less efficient for sterically hindered and N-methylated amino acids.[11] |
Table 2: Typical Coupling Efficiencies for N-Methylated Amino Acids in Boc-SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[6] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[12] |
| Coupling Efficiency (N-Me-Amino Acid) | ~95-98% | May require double coupling or optimized reagents like HATU.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Ser(Me)-OMe using HATU
This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Ser(Me)-OMe (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a chloranil or isatin test to check for the presence of free secondary amines.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-5.
Protocol 2: Small-Scale Test Cleavage for Deletion Sequence Analysis
This protocol is for assessing the presence of deletion sequences before committing the entire batch of resin to cleavage.
-
Resin Sampling: After coupling Boc-Ser(Me)-OMe and completing the synthesis, wash a small amount of the dried peptide-resin (e.g., 10-20 mg) with DCM and dry it under vacuum.
-
Cleavage: Add an appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) to the resin in a microcentrifuge tube. Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Pellet the resin by centrifugation and transfer the supernatant to a new tube. Precipitate the peptide by adding the supernatant to a 10-fold volume of ice-cold diethyl ether.
-
Analysis: Pellet the precipitated peptide, decant the ether, and wash the pellet with more cold ether. Dry the peptide pellet and dissolve it in a suitable solvent for analysis by HPLC and Mass Spectrometry to check for the presence of the desired product and any deletion sequences.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection for O-methyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amino-protecting group is a critical decision in peptide synthesis and the development of complex pharmaceutical molecules. For the non-proteinogenic amino acid O-methyl-L-serine, the two most commonly employed protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each offer distinct advantages and disadvantages. This guide provides an objective comparison of the Boc and Fmoc protection strategies for O-methyl-L-serine, supported by representative experimental data and detailed protocols to inform the selection of the most appropriate synthetic route.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters for the Boc and Fmoc protection of O-methyl-L-serine, based on established protocols for similar amino acids like serine methyl ester.[1] Actual yields and purities can vary based on specific reaction conditions and the scale of the synthesis.
| Parameter | Boc Protection (Boc-Ser(Me)-OH) | Fmoc Protection (Fmoc-Ser(Me)-OH) |
| Typical Yield | ~86%[1][2] | High (reaction-dependent)[1] |
| Purity (Commercial) | ≥95%[1] | ≥99% (HPLC)[1] |
| Deprotection Condition | Acidic (e.g., TFA in DCM or HCl in dioxane)[1][] | Mildly basic (e.g., 20% piperidine in DMF)[1][4] |
| Key Side Reactions | O-trifluoroacetylation (with TFA deprotection)[1] | β-elimination, O-sulfonation[1] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection.[5] | Fully orthogonal with tert-butyl (tBu)-based side-chain protection.[5] |
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal.[5] The Boc group is labile to acid, while the Fmoc group is labile to base.[5] This dictates the overall synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage reagents.[5]
The Fmoc/tBu strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[5] In contrast, the Boc/Bzl strategy is semi-orthogonal because both the Boc and benzyl (Bzl) protecting groups are removed by acid, albeit at different strengths.[5]
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both Boc- and Fmoc-protected O-methyl-L-serine are provided below. These protocols are adapted from established procedures for L-serine and its methyl ester.
Synthesis of N-α-Boc-O-methyl-L-serine
This protocol is adapted from the synthesis of N-Boc-L-serine methyl ester.[2]
Materials:
-
O-methyl-L-serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (1N)
-
Dioxane
-
Ethyl acetate
-
Potassium bisulfate (1N)
-
Magnesium sulfate
Procedure:
-
Dissolve O-methyl-L-serine in 1N sodium hydroxide and cool the solution to 5°C in an ice-water bath.[1]
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred solution.[1]
-
Allow the two-phase mixture to stir at 5°C for 30 minutes, then warm to room temperature over 3.5 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Concentrate the mixture to half its original volume by rotary evaporation.[1][2]
-
Cool the mixture in an ice-water bath and acidify to pH 2–3 with 1N potassium bisulfate.[1][2]
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield N-Boc-O-methyl-L-serine.
Synthesis of N-α-Fmoc-O-methyl-L-serine
This protocol is adapted from the synthesis of Fmoc-Ser-OMe.[6][7]
Materials:
-
O-methyl-L-serine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve O-methyl-L-serine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate to the solution with stirring until the pH reaches approximately 8-9.[1]
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at 0-5°C.[6]
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.[1]
-
Extract the aqueous residue with dichloromethane.[1]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Fmoc-O-methyl-L-serine.[1]
Deprotection of N-α-Boc-O-methyl-L-serine
Materials:
-
Boc-O-methyl-L-serine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-O-methyl-L-serine in dichloromethane.[1]
-
Add an equal volume of trifluoroacetic acid to the solution.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and TFA under reduced pressure.
Deprotection of N-α-Fmoc-O-methyl-L-serine
Materials:
-
Fmoc-O-methyl-L-serine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-O-methyl-L-serine in a 20% (v/v) solution of piperidine in DMF.[1][4]
-
Stir the reaction mixture at room temperature.[1]
-
The deprotection is typically complete within minutes to an hour and can be monitored by TLC.
-
Remove the solvent and piperidine under reduced pressure.
Visualizing the Workflow
The following diagrams illustrate the chemical pathways and logical flow of the protection and deprotection strategies.
Caption: Workflow for Boc protection and deprotection of O-methyl-L-serine.
Caption: Workflow for Fmoc protection and deprotection of O-methyl-L-serine.
Caption: Orthogonal deprotection strategy of Fmoc and Boc groups.
Conclusion
The choice between Boc and Fmoc protection for O-methyl-L-serine is contingent upon the specific requirements of the synthetic route. The Fmoc group offers the advantage of mild, base-labile deprotection, which is compatible with acid-sensitive functionalities elsewhere in the molecule.[1] In contrast, the Boc group is stable to basic conditions and is removed with acid, providing an orthogonal protection strategy.[1] While the synthesis of Boc-protected amino acids often has well-documented high-yielding procedures, Fmoc-protected counterparts are readily available in high purity.[1] Potential side reactions associated with each protecting group must be carefully considered and mitigated through optimized reaction conditions. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate protecting group strategy for their synthetic endeavors.
References
A Comparative Guide to Serine Derivatives in Peptide Synthesis: Unveiling the Advantages of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis and medicinal chemistry, the selection of appropriately protected amino acid building blocks is a critical determinant of synthetic success. Among the trifunctional amino acids, serine, with its reactive hydroxyl group, necessitates a carefully considered protection strategy. This guide provides an in-depth comparison of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (Boc-Ser(Me)-OMe) with other commonly employed serine derivatives, namely Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH. We will objectively evaluate their performance based on available data, delve into detailed experimental protocols, and present logical workflows to assist in making informed decisions for your research and development endeavors.
This compound distinguishes itself by offering a unique combination of protecting groups: a tert-butoxycarbonyl (Boc) group on the amine, a methyl ether on the side-chain hydroxyl group, and a methyl ester at the C-terminus. This trifecta of protection imparts specific advantages in terms of stability, reactivity, and utility in specialized applications, particularly in solution-phase peptide synthesis and the preparation of peptide fragments for convergent synthesis strategies.
Performance Comparison of Serine Derivatives
The choice of a serine derivative is fundamentally guided by the overarching synthetic strategy, whether it be Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, and the specific requirements of the target peptide. The following tables provide a quantitative comparison of key performance indicators for Boc-Ser(Me)-OMe and its counterparts.
| Parameter | Boc-Ser(Me)-OMe | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Primary Application | Solution-phase synthesis, Fragment condensation | Boc-based SPPS, Solution-phase synthesis | Fmoc-based SPPS |
| Nα-Protecting Group | Boc | Boc | Fmoc |
| Side-Chain Protection | Methyl (Me) ether | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| C-Terminus | Methyl (Me) ester | Free Carboxylic Acid | Free Carboxylic Acid |
| Nα-Deprotection | Acidic (e.g., TFA, HCl) | Acidic (e.g., TFA, HF) | Basic (e.g., Piperidine) |
| Side-Chain Deprotection | Harsh acidic conditions (e.g., BBr₃) or specific reagents | Strong acid (e.g., HF) or hydrogenolysis | Strong acid (e.g., TFA) |
Table 1: General Characteristics of Common Serine Derivatives
| Performance Metric | Boc-Ser(Me)-OMe | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Coupling Efficiency | High in solution-phase | Generally high in Boc-SPPS | High in Fmoc-SPPS |
| Risk of Racemization | Low during coupling | Moderate, dependent on activation method | Low with appropriate coupling reagents |
| Side Reactions | Minimal during coupling | Potential for O-acylation if side-chain is unprotected | β-elimination under strong basic conditions |
| Stability of Side-Chain | High stability to both acidic and basic conditions | Stable to TFA, cleaved by strong acid/hydrogenolysis | Stable to base, cleaved by acid |
| Solubility | Generally good in organic solvents | Variable | Good in common SPPS solvents |
Table 2: Performance Metrics in Peptide Synthesis
Advantages of O-Methyl Protection in Serine Derivatives
The use of a methyl ether for the protection of the serine hydroxyl group, as seen in Boc-Ser(Me)-OMe, offers several distinct advantages:
-
Enhanced Stability: The methyl ether is exceptionally stable under a wide range of reaction conditions, including both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. This high stability makes it an orthogonal protecting group in many synthetic schemes.
-
Reduced Steric Hindrance: Compared to the bulky tert-butyl group, the smaller methyl group can lead to improved coupling kinetics, particularly in the synthesis of sterically hindered or "difficult" peptide sequences.
-
Modification of Physicochemical Properties: The introduction of a methyl group can increase the lipophilicity of the amino acid derivative and the resulting peptide. This can be advantageous for improving membrane permeability and modulating the pharmacokinetic properties of peptide-based drug candidates.[1]
-
Influence on Peptide Conformation: The presence of a methyl group on the serine side chain can influence the local conformational preferences of the peptide backbone, which can be a useful tool in peptidomimetic design and the study of peptide structure-activity relationships.[1]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis and use of the discussed serine derivatives.
Synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate (Boc-Ser-OMe)
This protocol describes the synthesis of the precursor to Boc-Ser(Me)-OMe, which can then be O-methylated in a subsequent step.
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve N-Boc-L-serine in DMF and cool the solution in an ice-water bath.
-
Add solid potassium carbonate to the solution.
-
Slowly add methyl iodide to the suspension while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester.
General Protocol for Peptide Coupling using Fmoc-Ser(tBu)-OH in SPPS
Materials:
-
Fmoc-Ser(tBu)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve Fmoc-Ser(tBu)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
General Protocol for Boc Deprotection in SPPS
Materials:
-
Peptidyl-resin with N-terminal Boc group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the TFA solution and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 5-10% DIEA in DCM.
-
Wash the resin with DCM to prepare for the next coupling step.
Logical and Experimental Workflows
The selection of a serine derivative is intrinsically linked to the overall peptide synthesis strategy. The following diagrams, generated using Graphviz, illustrate the decision-making process and experimental workflows.
Caption: Decision workflow for selecting a serine derivative based on the synthetic strategy.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Conclusion
While Fmoc-Ser(tBu)-OH remains the workhorse for routine Fmoc-based solid-phase peptide synthesis due to its compatibility with the orthogonal Fmoc/tBu strategy, and Boc-Ser(Bzl)-OH is a valuable tool in Boc-based SPPS, this compound offers unique advantages for specific applications. Its exceptional side-chain stability, reduced steric bulk, and the ability to modulate physicochemical properties make it a superior choice for solution-phase synthesis, the preparation of complex peptide fragments, and in medicinal chemistry programs where fine-tuning of peptide properties is paramount. The selection of the optimal serine derivative ultimately depends on a careful consideration of the synthetic strategy, the nature of the target peptide, and the desired final properties of the molecule.
References
Characterization of peptides synthesized with Boc-Ser(Me)-OMe vs. Boc-Ser(OH)-OMe
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of amino acid derivatives is a critical determinant of the final peptide's purity, yield, and overall success. When incorporating serine residues using tert-butyloxycarbonyl (Boc) chemistry, a key decision involves the protection of the serine side-chain hydroxyl group. This guide provides an objective comparison of peptides synthesized with the methyl-protected serine derivative, Boc-Ser(Me)-OMe, versus the unprotected form, Boc-Ser(OH)-OMe. This analysis is supported by established principles of peptide chemistry and includes detailed experimental protocols and comparative data to inform your synthetic strategy.
Executive Summary
The use of an unprotected serine side chain, as in Boc-Ser(OH)-OMe , presents a significant risk of side reactions, most notably O-acylation, during peptide coupling. This can lead to the formation of branched peptide impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
Conversely, employing a protecting group for the serine hydroxyl function is the standard and recommended approach in Boc-SPPS. While the benzyl (Bzl) ether is the most common protecting group for serine in this context, the methyl (Me) ether, as in Boc-Ser(Me)-OMe , offers an alternative. The methyl ether provides effective protection against O-acylation. However, its removal requires harsh acidic conditions, which may not be compatible with all peptide sequences or solid supports.
This guide will delve into the nuanced differences in performance, potential side reactions, and the specific experimental conditions associated with each of these serine derivatives.
Performance Comparison: Boc-Ser(Me)-OMe vs. Boc-Ser(OH)-OMe
The choice between a protected and unprotected serine derivative directly impacts several key aspects of peptide synthesis. The following table summarizes the anticipated performance characteristics based on established chemical principles.
| Feature | Boc-Ser(Me)-OMe (Protected) | Boc-Ser(OH)-OMe (Unprotected) | Rationale |
| Prevention of Side Reactions | High | Low | The methyl ether group in Boc-Ser(Me)-OMe effectively blocks the nucleophilic hydroxyl group, preventing O-acylation by activated amino acids during coupling. The free hydroxyl in Boc-Ser(OH)-OMe is susceptible to this side reaction.[1] |
| Expected Crude Purity | Higher | Lower | The absence of O-acylation side products when using Boc-Ser(Me)-OMe generally leads to a cleaner crude peptide mixture, simplifying purification. |
| Expected Overall Yield | Potentially Higher | Potentially Lower | While coupling efficiency may be similar, the loss of target peptide due to the formation of branched impurities with Boc-Ser(OH)-OMe can significantly decrease the overall isolated yield of the desired product. |
| Coupling Efficiency | Generally High | Generally High | Both derivatives are expected to have comparable coupling kinetics, assuming appropriate activation methods are used. |
| Racemization Potential | Low to Moderate | Low to Moderate | Serine has some susceptibility to racemization during activation. The choice of coupling reagents and the addition of racemization suppressants like 1-Hydroxybenzotriazole (HOBt) are crucial for both derivatives to minimize this side reaction. |
| Deprotection of Side Chain | Requires strong acid (e.g., HF, TFMSA) | Not Applicable | The methyl ether is a stable protecting group and its cleavage necessitates harsh acidic conditions, typically performed concurrently with the final cleavage from the resin. |
| Peptide Aggregation | May reduce aggregation | Can contribute to aggregation | The hydroxyl group of unprotected serine can participate in inter-chain hydrogen bonding, potentially leading to peptide aggregation on the solid support.[2] Methylation of the hydroxyl group eliminates this hydrogen bond donor capability, which may help to disrupt aggregation. |
Key Side Reactions and Considerations
O-Acylation with Boc-Ser(OH)-OMe
The primary drawback of using unprotected serine is the potential for the side-chain hydroxyl group to be acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of a depsipeptide (ester linkage), which can then rearrange or lead to branched peptide impurities.
Deprotection of the Methyl Ether in Boc-Ser(Me)-OMe
The methyl ether is a robust protecting group, stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal during SPPS. However, its cleavage requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically used for the final cleavage of the peptide from the resin in Boc-SPPS. These harsh conditions can potentially lead to other side reactions in sensitive peptide sequences.
Experimental Protocols
Below are generalized protocols for the incorporation of Boc-Ser(Me)-OH and Boc-Ser(OH)-OH into a peptide chain during manual Boc-SPPS.
Protocol 1: Incorporation of Boc-Ser(OH)-OH
This protocol highlights the necessary precautions when using the unprotected serine derivative.
-
Resin Preparation: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM). If this is the first amino acid, couple it to the resin according to standard procedures.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and N,N-dimethylformamide (DMF).
-
-
Neutralization: Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF. Wash with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate Boc-Ser(OH)-OH (2-4 equivalents) with a coupling reagent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents).
-
Crucially, the pre-activation time should be minimized to reduce the risk of side reactions.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Protocol 2: Incorporation of Boc-Ser(Me)-OH
This protocol follows a more standard Boc-SPPS procedure due to the protected side chain.
-
Resin Preparation: Swell the appropriate resin (e.g., PAM resin) in DCM.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and DMF.
-
-
Neutralization: Wash the resin with 10% DIEA in DCM or DMF. Wash with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(Me)-OH (2-4 equivalents) and an activating agent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion.
-
Final Cleavage and Deprotection
For peptides synthesized with Boc-Ser(Me)-OMe , the final cleavage from the resin using a strong acid like HF or TFMSA will also cleave the methyl ether from the serine side chain. For peptides synthesized with Boc-Ser(OH)-OMe , the same final cleavage protocol is used to remove the peptide from the solid support and any other acid-labile side-chain protecting groups.
Characterization of the Final Peptides
The resulting peptides should be characterized using standard analytical techniques to confirm their identity and purity.
| Analytical Technique | Expected Observations for Peptides with Serine | Expected Observations for Peptides with O-Methylserine (from Boc-Ser(Me)-OMe before cleavage) |
| Mass Spectrometry (MS) | The observed mass should correspond to the calculated mass of the peptide containing a standard serine residue. | The observed mass of the protected peptide would be 14 Da higher per O-methylated serine residue compared to the unprotected peptide. After successful cleavage, the mass should match that of the standard serine-containing peptide. |
| Reverse-Phase HPLC (RP-HPLC) | A major peak corresponding to the target peptide. Additional earlier-eluting peaks may be present, corresponding to deletion sequences or other impurities. In the case of using Boc-Ser(OH)-OMe, broader peaks or additional closely eluting peaks may indicate the presence of branched isomers. | A major peak corresponding to the target peptide. The crude product is expected to be cleaner with fewer side-product peaks compared to the synthesis with unprotected serine. |
| NMR Spectroscopy | Characteristic chemical shifts for the protons of the serine side chain (-CH2OH). | Before cleavage, characteristic signals for the methyl ether protons (-OCH3) would be observed. After cleavage, these signals should be absent, and the spectrum should be identical to that of the peptide synthesized with unprotected serine. |
Conclusion and Recommendations
The use of a side-chain protecting group for serine in Boc-SPPS is strongly recommended to avoid problematic side reactions and to ensure a higher quality crude product.
-
Boc-Ser(OH)-OMe should generally be avoided, especially in the synthesis of longer peptides or sequences where purification of potential branched isomers is anticipated to be challenging. Its use may be considered for the synthesis of very short peptides where the risk of side reactions is lower and purification is more straightforward.
-
Boc-Ser(Me)-OMe represents a viable option for protecting the serine side chain, effectively preventing O-acylation. However, researchers must consider the requirement for harsh acid cleavage, which may not be suitable for all applications. The more commonly used Boc-Ser(Bzl)-OH offers a widely accepted alternative, with the benzyl ether being readily cleaved under standard strong acid conditions used in Boc-SPPS.
Ultimately, the choice of serine derivative will depend on the specific peptide sequence, the desired purity, the available cleavage methodologies, and the overall synthetic strategy. For routine and reliable synthesis of serine-containing peptides via Boc-SPPS, the use of a side-chain protected derivative is the superior approach.
References
Navigating the Maze of Unnatural Amino Acid Incorporation: A Comparative Guide to Validating O-Methyl-Serine in Synthetic Peptides
For researchers, scientists, and drug development professionals venturing into the realm of peptide engineering, the successful incorporation of unnatural amino acids is a critical checkpoint. O-methyl-serine, a derivative of serine, offers unique advantages in modulating peptide structure and function. However, its successful integration into a peptide sequence demands rigorous analytical validation. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the incorporation of O-methyl-serine, supported by experimental protocols and data to inform your validation strategy.
Mass spectrometry (MS) has emerged as the gold standard for the definitive identification and characterization of peptides containing unnatural amino acids.[1] Its high sensitivity and ability to provide precise mass information and sequence data make it an indispensable tool. However, a multi-faceted approach, often incorporating chromatographic and spectroscopic methods, can provide a more complete picture of the synthesized peptide's purity and structural integrity.
At a Glance: Comparing Analytical Techniques
The choice of analytical method hinges on the specific information required, from routine purity checks to detailed structural elucidation. The following table summarizes the key performance characteristics of mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy for the validation of O-methyl-serine incorporation.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), and site of incorporation. | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence. | Can be destructive to the sample, may not distinguish isomers without chromatographic separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of modified and unmodified peptides. | Low to moderate (nmol to pmol) | High | High precision and accuracy for quantification, widely available. | May not provide definitive structural information alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure, confirmation of covalent bonds, and localization of modification. | High (µmol to mmol) | Low | Provides detailed structural and conformational information in solution. | Lower sensitivity, complex data analysis, and not suitable for high-throughput screening. |
In-Depth Analysis: Methodologies and Workflows
A robust validation strategy often employs a combination of these techniques. A typical workflow begins with the synthesis of the O-methyl-serine containing peptide, followed by purification and subsequent analysis.
Mass Spectrometry: The Definitive Answer
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for validating the incorporation of O-methyl-serine. The initial LC separation resolves the target peptide from impurities, followed by MS analysis to determine its molecular weight. A successful incorporation will result in a mass increase of 14.01565 Da compared to the unmodified serine-containing peptide. Tandem MS (MS/MS) further fragments the peptide, and the resulting fragmentation pattern provides definitive sequence information, pinpointing the exact location of the O-methyl-serine residue.[1]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptide using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
MS Analysis: Introduce the eluent into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire full scan mass spectra to identify the molecular ion of the peptide.
-
MS/MS Analysis: Select the precursor ion corresponding to the O-methyl-serine containing peptide for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: Analyze the MS/MS spectrum to confirm the peptide sequence. The presence of b- and y-ions consistent with the expected fragmentation pattern, including the mass shift on the serine residue, confirms successful incorporation.
High-Performance Liquid Chromatography: The Workhorse for Purity and Quantification
Reverse-phase HPLC is an essential tool for assessing the purity of the synthesized peptide and for separating the desired product from unreacted starting materials and other impurities.[2] The incorporation of the methyl group on the serine side chain can lead to a slight change in the peptide's hydrophobicity, which may be detectable as a shift in retention time compared to the unmodified peptide.
Experimental Protocol: Analytical HPLC
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% trifluoroacetic acid).
-
Chromatographic Conditions: Use a C18 column with a gradient of increasing acetonitrile concentration. Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance Spectroscopy: The Structural Deep Dive
While less routine for simple incorporation validation due to its lower throughput and higher sample requirements, NMR spectroscopy provides unparalleled detail about the three-dimensional structure of the peptide in solution.[3] For O-methyl-serine containing peptides, 1D and 2D NMR experiments can confirm the presence of the methyl group and its covalent linkage to the serine side-chain oxygen.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a high concentration of the purified peptide (typically 1-5 mM) in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O).
-
Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities.
-
Data Analysis: The presence of a characteristic signal for the O-methyl protons (around 3.3-3.4 ppm) and its correlation to the serine side-chain protons in 2D spectra confirms the modification.
A Comparative Visualization
The following diagram illustrates the distinct advantages and limitations of each technique in the context of validating O-methyl-serine incorporation.
The Role of O-Methyl-Serine in Cellular Processes
While the direct involvement of O-methyl-serine in specific signaling pathways is an area of ongoing research, its parent amino acid, serine, is a central player in cellular metabolism. Serine metabolism is intricately linked to one-carbon metabolism, which provides methyl groups for essential processes like DNA and histone methylation, thereby influencing gene expression.[4][5] The introduction of an O-methyl group on serine could potentially impact these pathways by altering the availability of serine for other metabolic functions or by creating a stable modification that influences protein-protein interactions. Further proteomic studies are needed to elucidate the precise roles of O-methyl-serine in cellular signaling.[5][6]
Conclusion
The validation of O-methyl-serine incorporation is a critical step in the development of novel peptide-based therapeutics and research tools. While mass spectrometry, particularly LC-MS/MS, provides the most definitive and sensitive method for confirming successful incorporation and localization, a comprehensive approach utilizing HPLC for purity assessment and, where necessary, NMR for detailed structural analysis, will ensure the highest confidence in the synthesized peptide. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to design a robust and efficient validation strategy for their O-methyl-serine containing peptides.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Synthesis and Characterization Stages [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics studies in cellular models of methylmalonic acidemia and propionic acidemia reveal dysregulation of serine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Peptide Structures: A Guide to NMR Studies of O-Methyl-Serine Incorporation
For researchers, scientists, and drug development professionals, the precise determination of a peptide's three-dimensional structure is paramount. The incorporation of modified amino acids, such as O-methyl-serine, can significantly influence a peptide's conformation, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for elucidating these structural nuances in solution. This guide provides a comparative overview of the NMR methodologies used to confirm the structure of peptides containing O-methyl-serine, supported by detailed experimental protocols and data presentation.
The substitution of a hydroxyl group with a methoxy group in a serine residue introduces a subtle yet impactful change. This modification can alter hydrogen bonding capabilities, induce steric constraints, and ultimately dictate the peptide's conformational preferences. Understanding these changes requires a robust analytical approach, with 2D NMR techniques at the forefront.
Comparative Analysis: The NMR Fingerprint of O-Methyl-Serine
The introduction of an O-methyl group on a serine residue leads to distinct changes in the NMR spectra compared to its unmodified counterpart. The most apparent difference is the appearance of a new singlet in the 1H NMR spectrum, corresponding to the methyl protons of the O-methyl group. This signal typically resonates in a specific region of the spectrum, providing a clear indication of the modification.
Furthermore, the chemical shifts of the alpha and beta protons of the serine residue are also affected by the methylation. These shifts, along with through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlations, allow for the unambiguous assignment of all proton resonances within the modified residue and its neighbors. This detailed assignment is the foundation for a comprehensive structural analysis.
To illustrate the expected differences in NMR data, the following tables summarize typical 1H and 13C chemical shifts for a standard serine residue versus an O-methyl-serine residue within a peptide chain. It is important to note that these values can vary depending on the local electronic environment and the peptide's secondary structure.
Table 1: Comparison of Typical 1H NMR Chemical Shifts (ppm)
| Proton | Serine (Ser) | O-Methyl-Serine (Ser(OMe)) | Key Observations |
| Hα | ~4.50 | ~4.60 | Slight downfield shift upon methylation. |
| Hβ | ~3.80-3.90 | ~3.70-3.80 | Slight upfield shift upon methylation. |
| HN | ~8.30 | ~8.20 | Minimal change, but can be influenced by local hydrogen bonding. |
| OCH3 | - | ~3.30-3.40 | Characteristic singlet for the methyl group. |
Table 2: Comparison of Typical 13C NMR Chemical Shifts (ppm)
| Carbon | Serine (Ser) | O-Methyl-Serine (Ser(OMe)) | Key Observations |
| Cα | ~58.0 | ~57.5 | Minor upfield shift. |
| Cβ | ~63.5 | ~72.0 | Significant downfield shift due to the ether linkage. |
| C=O | ~174.0 | ~173.5 | Minimal change. |
| OCH3 | - | ~59.0 | Characteristic signal for the methyl carbon. |
Experimental Protocols for Structural Confirmation
A detailed structural analysis of a peptide containing O-methyl-serine relies on a suite of 2D NMR experiments. The following protocols outline the key steps and parameters for acquiring the necessary data.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Fmoc-Ser(OMe)-OH is used as the building block for incorporating the O-methyl-serine residue.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Sample Preparation for NMR: The purified peptide is lyophilized and dissolved in a suitable NMR solvent (e.g., 90% H2O/10% D2O or a deuterated buffer) to a concentration of 1-5 mM.
2D NMR Data Acquisition
A standard set of 2D NMR experiments is acquired to assign all proton resonances and determine the peptide's three-dimensional structure. These experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., an amino acid residue). This is crucial for identifying the complete set of proton signals for each residue, including the O-methyl-serine.
-
Pulse Program: A standard TOCSY pulse sequence with water suppression.
-
Mixing Time: 60-80 ms to allow for magnetization transfer through the entire spin system.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary for 3D structure calculation. NOESY is suitable for small to medium-sized peptides, while ROESY is often preferred for molecules with intermediate correlation times where the NOE may be close to zero.[1][2]
-
Pulse Program: A standard NOESY or ROESY pulse sequence with water suppression.
-
Mixing Time: 150-300 ms for NOESY to allow for the build-up of cross-peaks.
-
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps in the initial assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached heteronuclei (13C or 15N). This is particularly useful for resolving signal overlap and confirming assignments.
Visualizing the Workflow and Structural Logic
To effectively plan and execute the structural analysis of an O-methyl-serine containing peptide, a clear understanding of the experimental workflow is essential.
Caption: Experimental workflow for the structural confirmation of peptides containing O-methyl-serine.
The logical relationship between different NMR experiments in the assignment process is also critical. The following diagram illustrates how data from various experiments are integrated to determine the peptide's primary and secondary structure.
Caption: Logical flow for NMR resonance assignment and structure determination.
References
O-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity
In the landscape of peptide-based drug development, chemical modifications are a cornerstone for enhancing therapeutic potential. Among these, O-methylation—the addition of a methyl group to a side-chain hydroxyl group of an amino acid, such as tyrosine, serine, or threonine—presents a subtle yet powerful strategy to modulate a peptide's biological activity. This guide offers an objective comparison of O-methylated and non-methylated peptides, focusing on enzymatic stability, cell permeability, and receptor binding affinity, supported by available data and detailed experimental protocols.
Enhanced Enzymatic Stability
A primary obstacle in the therapeutic use of peptides is their rapid degradation by proteases. O-methylation, particularly on tyrosine residues, is hypothesized to significantly increase resistance to enzymatic cleavage.
The methyl group on the phenolic oxygen of a tyrosine residue can sterically hinder the peptide's docking into the active site of proteases like chymotrypsin, which typically recognizes and cleaves at the C-terminus of aromatic amino acids.[1] This modification is expected to lead to a longer plasma half-life, a critical factor for therapeutic efficacy.[2]
Data Presentation: Predicted Comparative Stability of Tyrosine (Tyr) vs. O-Methyltyrosine (Tyr(Me)) Containing Peptides [1]
| Parameter | Peptide with Tyrosine (Tyr) | Peptide with O-Methyltyrosine (Tyr(Me)) | Rationale for Difference |
| Susceptibility to Chymotrypsin | High | Expected to be significantly lower | The methyl group on the phenolic oxygen introduces steric bulk, which is likely to hinder the proper docking of the peptide into the S1 binding pocket of chymotrypsin. |
| Serum Stability | Variable, generally low | Expected to be higher | Serum contains a variety of proteases. By protecting a key cleavage site, the overall stability in a complex biological matrix like serum is anticipated to increase. |
| Mechanism of Enhanced Stability | N/A | Steric hindrance and altered electronics of the aromatic ring. | The absence of a hydroxyl group prevents potential interactions with the enzyme that may facilitate catalysis. |
Cell Permeability
The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. While extensive research has demonstrated that N-methylation of the peptide backbone can improve cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity, direct experimental data quantitatively comparing the cell permeability of O-methylated and non-methylated peptides is limited.[3][4]
The addition of a methyl group to a side chain, as in O-methylation, increases the overall hydrophobicity of the amino acid residue. This increased lipophilicity may contribute to improved passive diffusion across the lipid bilayer of cell membranes. However, the effect is likely to be less pronounced than that of backbone N-methylation, which directly alters the hydrogen-bonding capacity of the peptide backbone.
Receptor Binding Affinity
The impact of O-methylation on receptor binding affinity is highly context-dependent and is influenced by the specific peptide sequence and its target receptor. The hydroxyl group of a tyrosine residue, for instance, can be a critical hydrogen bond donor or acceptor for receptor interaction. Methylation of this group can, therefore, either decrease or enhance binding affinity.
In a study involving a mixed Mu-NOP peptide ligand, DeNo, which is a derivative of the opioid peptide dermorphin, the affinity for the Mu-opioid receptor was compared to the parent peptide.
Data Presentation: Receptor Binding Affinity of Dermorphin vs. DeNo [5]
| Peptide | Receptor | pKi |
| Dermorphin | Mu-opioid Receptor | 8.69 |
| DeNo | Mu-opioid Receptor | 9.55 |
This data indicates that the modifications in DeNo, which include changes to the dermorphin sequence, resulted in a significant increase in binding affinity for the Mu-opioid receptor. While not a direct comparison of a single O-methylation, it illustrates how modifications to a peptide sequence can impact receptor binding.
Experimental Protocols
In Vitro Chymotrypsin Digestion Assay
This protocol assesses the stability of a peptide against a specific protease.[1]
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable solvent) of both the native and O-methylated peptide.
-
α-Chymotrypsin.
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Prepare a working solution of α-chymotrypsin in 1 mM HCl.
-
In a microcentrifuge tube, mix the peptide solution with the digestion buffer.
-
Initiate the reaction by adding the α-chymotrypsin solution (enzyme-to-substrate ratio of 1:50 to 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation rate.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive permeability across a lipid membrane.[2]
Materials:
-
96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Lipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test peptide solutions.
-
UV-Vis spectrophotometer or LC-MS/MS for quantification.
Procedure:
-
Coat the filter of the donor plate with the lipid solution to form an artificial membrane.
-
Add buffer to the acceptor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
Add the test peptide solutions to the wells of the donor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
Competitive Radioligand Binding Assay
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled competitor peptides (O-methylated and non-methylated).
-
Assay buffer.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation and varying concentrations of the unlabeled competitor peptides.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for comparing O-methylated and non-methylated peptides.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: O-methylation can protect peptides from proteolytic degradation.
References
- 1. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of different coupling methods for Boc-Ser(Me)-OMe
For researchers and professionals in drug development and peptide chemistry, the selection of an appropriate coupling method is a critical step that dictates the efficiency, purity, and overall success of synthesizing protected amino acids like N-tert-Butoxycarbonyl-L-serine methyl ester (Boc-Ser(Me)-OMe). This guide provides an objective, data-driven comparison of common coupling reagents, offering insights into their performance, supported by detailed experimental protocols.
Performance Comparison of Common Coupling Reagents
The choice of a coupling reagent directly influences the yield, reaction time, and the risk of side reactions, most notably racemization. While direct head-to-head comparative data for the synthesis of Boc-Ser(Me)-OMe is not extensively published, the following table summarizes the expected performance of widely used coupling reagents based on their known reactivity and efficacy in analogous peptide and ester synthesis.[1][2][3]
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| HATU | DIPEA | >95 | 1-4 | High reactivity and speed, low racemization rates, effective for sterically hindered couplings.[1][2] | Higher cost compared to other reagents.[2] |
| HBTU | DIPEA | >90 | 1-4 | Good balance of reactivity and cost, reliable for standard couplings.[2][4] | Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[2] |
| PyBOP | DIPEA | >90 | 1-4 | Efficient and rapid reactions, byproducts are less hazardous than those of BOP.[5] | Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup.[3] | Can be less effective for sterically hindered substrates without additives. |
| DCC | DMAP (cat.) | 85-95 | 4-12 | Cost-effective and widely used.[3][6] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[3][6] |
| DIC/HOBt | HOBt | 80-95 | 4-12 | A classic and cost-effective method; HOBt is crucial for suppressing racemization.[2][5] | Diisopropylurea byproduct, while more soluble than DCU, still requires removal. |
Experimental Workflow and Methodologies
The synthesis of Boc-Ser(Me)-OMe involves the activation of the carboxylic acid of Boc-Ser(Me)-OH followed by nucleophilic attack by the methyl ester. The general workflow is depicted below.
Detailed Experimental Protocols
The following are representative protocols for the solution-phase synthesis of Boc-Ser(Me)-OMe using different coupling reagents. These protocols are based on standard procedures and may require optimization for specific laboratory conditions.[1][2][3]
Protocol 1: Synthesis using HATU
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Ser(Me)-OH (1.0 eq.) in anhydrous DCM or DMF.
-
Activation : Add HATU (1.05 eq.) to the solution, followed by the addition of DIPEA (2.0 eq.).
-
Pre-activation : Stir the mixture at room temperature for 10-15 minutes.
-
Esterification : Add anhydrous methanol (1.2 eq.) to the activated mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using HBTU
-
Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve Boc-Ser(Me)-OH (1.0 eq.) in anhydrous DMF.
-
Activation : Add HBTU (1.05 eq.) and DIPEA (2.0 eq.) to the solution.
-
Pre-activation : Stir the mixture at room temperature for 10-15 minutes.
-
Esterification : Add anhydrous methanol (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up : Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.
Protocol 3: Synthesis using EDC/HOBt
-
Reaction Setup : Dissolve Boc-Ser(Me)-OH (1.0 eq.), HOBt (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Esterification : Add anhydrous methanol (1.2 eq.) to the solution.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Coupling : Add EDC·HCl (1.1 eq.) portion-wise to the cooled solution.
-
Reaction Monitoring : Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, wash the mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Protocol 4: Synthesis using DIC/HOBt
-
Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve Boc-Ser(Me)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Activation : Slowly add DIC (1.1 eq.) to the cooled solution.
-
Pre-activation : Stir the mixture at 0 °C for 20 minutes.
-
Esterification : Add anhydrous methanol (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Filter the reaction mixture to remove the precipitated diisopropylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Signaling Pathways in Peptide Coupling
The activation of the carboxylic acid by different coupling reagents proceeds through distinct intermediates, which influences their reactivity and propensity for side reactions.
References
Assessing the Impact of O-methylation on Peptide Structure and Function: A Comparative Guide for Researchers
In the pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles, chemical modifications play a pivotal role. Among these, methylation has emerged as a key strategy to modulate peptide structure, stability, and function. While N-methylation of the peptide backbone has been extensively studied and utilized, O-methylation of amino acid side chains presents a less explored yet potentially valuable avenue for peptide drug design. This guide provides a comparative analysis of O-methylation, offering available experimental data and placing it in the context of the more established N-methylation techniques.
O-methylation vs. N-methylation: A Fundamental Distinction
It is crucial for researchers to distinguish between O-methylation and N-methylation, as they target different sites on the peptide and thus impart distinct physicochemical properties.
-
O-methylation refers to the addition of a methyl group to the oxygen atom of a hydroxyl-containing amino acid side chain, such as in serine, threonine, or tyrosine. This modification primarily alters the polarity and hydrogen-bonding capacity of the side chain.[1]
-
N-methylation involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone.[1][2] This modification directly impacts the peptide's conformational flexibility and susceptibility to enzymatic degradation.[2][3]
While the literature abounds with data on N-methylation, research specifically detailing the impact of O-methylation on the therapeutic properties of peptides is less prevalent. This guide will present the available data on O-methylation and use the extensive knowledge of N-methylation as a benchmark for comparison.
Impact of O-methylation on Peptide Function: Quantitative Data
The strategic O-methylation of a peptide's side chain can influence its biological activity. The following table summarizes available quantitative data on the functional effects of O-methylation.
Table 1: Quantitative Comparison of O-methylated vs. Non-methylated Peptides
| Peptide/Derivative | Modification | Assay | Key Finding | Reference |
| Iturin A | None (D-Tyr OH) | Ion Permeability of Planar Lipid Membranes (PK/PCl) | 0.6 | [4] |
| O-methylated Iturin A | O-methylation of D-Tyr | Ion Permeability of Planar Lipid Membranes (PK/PCl) | 6.0 | [4] |
| Ac-Phe-Ser-Tyr | None | Degradation in phosphate buffer (pH 7.4, 14 days, 85°C) | Significant truncation and racemization observed | [5] |
| Ac-Phe-Ser(O-Me)-Tyr | O-methylation of Ser | Degradation in phosphate buffer (pH 7.4, 14 days, 85°C) | Reduced truncation and racemization compared to non-methylated peptide | [5] |
Note: The available quantitative data for O-methylation's impact on therapeutic peptides is limited. The data presented here is from specific case studies and may not be generalizable to all peptides.
The Well-Established Impact of N-methylation: A Comparative Overview
To provide a broader context for the potential of peptide methylation, the following table summarizes the well-documented effects of N-methylation on peptide performance.
Table 2: Quantitative Comparison of N-methylated vs. Non-methylated Peptides
| Peptide Class | Modification | Assay | Key Finding | Reference |
| Somatostatin Analog | N-methylation at various positions | Receptor Binding Affinity (Ki, nM) | Position-dependent increase or decrease in affinity for somatostatin receptor subtypes | [6] |
| Enkephalin Analog | N-methylation of Phe and Cys | Receptor Binding Affinity (Ki, nM) | Altered binding affinity for opioid receptors | [6] |
| Glutathione (GSH) analog | N-methylation of a cysteine residue | Pharmacokinetics | 16.8-fold increase in plasma half-life and 16.1-fold increase in oral bioavailability | [3] |
| Cyclic Hexapeptide | Triple-N-methylation | Intestinal Permeability (Caco-2, Papp) | 4 x 10⁻⁶ cm/s | [7] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of methylated peptides.
The synthesis of O-methylated peptides typically involves the use of pre-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS).
-
Preparation of Fmoc-protected O-methylated Amino Acids: Commercially available or custom-synthesized Fmoc-protected O-methylated serine, threonine, or tyrosine is used.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable solid support, such as Rink Amide resin for a C-terminal amide, is prepared.
-
Coupling: The Fmoc-protected O-methylated amino acid is coupled to the growing peptide chain using a standard coupling agent like HCTU.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF.
-
Chain Elongation: Subsequent amino acids are coupled sequentially to assemble the full peptide sequence.
-
-
Cleavage and Purification: The peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
A common method for on-resin N-methylation involves a three-step process.[6]
-
Sulfonylation (o-NBS Protection): The exposed N-terminal amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).[6]
-
Methylation: The resulting sulfonamide is methylated using a methylating agent like methyl iodide (CH₃I) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
-
o-NBS Deprotection: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU in DMF.[6]
-
Continuation of Synthesis: The next Fmoc-protected amino acid is coupled to the newly formed secondary amine.[6]
This assay is used to determine the binding affinity (Ki) of a peptide to its receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Assay Setup: A fixed concentration of a radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the competitor peptide (methylated or non-methylated).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered to separate bound from free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[6]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.
Caption: General workflow for solid-phase peptide synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal protection strategies involving Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the strategic deployment of protecting groups is a cornerstone of success. The trifunctional amino acid L-serine, with its nucleophilic hydroxyl group, presents a particular challenge, necessitating a robust and orthogonal protection strategy to prevent unwanted side reactions such as O-acylation and racemization.
This guide provides an objective comparison of the orthogonal protection strategy involving Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate against more conventional alternatives, namely the Fmoc/tBu and Boc/Bzl strategies. We will delve into the performance of each, supported by experimental data and detailed protocols to inform the selection of the most appropriate approach for your synthetic needs.
The Principle of Orthogonality in Serine Protection
Orthogonal protection refers to the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others.[1] This principle is paramount in multi-step synthesis, enabling precise control over the reaction sequence. For serine, this involves the differential protection of the α-amino group and the side-chain hydroxyl group.
Head-to-Head Comparison of Protection Strategies
The choice of a protection strategy is dictated by the overall synthetic plan, particularly whether a Boc- or Fmoc-based strategy is employed for the temporary protection of the α-amino group during peptide chain elongation.
| Feature | Boc/O-Me Strategy | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amine Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Side-Chain Protection | Me (Methyl ether) | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |
| α-Amine Deprotection | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., TFA) |
| Side-Chain Deprotection | Harsh Lewis Acids (e.g., BBr₃) | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) or Hydrogenolysis |
| Orthogonality | Fully Orthogonal: Boc is acid-labile, while the methyl ether is stable to acid but cleaved by strong Lewis acids. | Fully Orthogonal: Fmoc is base-labile, while the tBu group is acid-labile. | Semi-Orthogonal: Both groups are acid-labile, but selectivity can be achieved by varying acid strength. |
| Typical Application | Solution-phase synthesis of complex molecules where the robustness of the methyl ether is advantageous. | Solid-Phase Peptide Synthesis (SPPS). The most common strategy used today. | Primarily used in Boc-based SPPS and some solution-phase syntheses. |
| Key Advantages | High stability of the O-methyl group to a wide range of reaction conditions. | Mild deprotection conditions for the α-amino group, preserving acid-sensitive functionalities. | Well-established for Boc-SPPS. |
| Key Disadvantages | Harsh conditions required for O-methyl deprotection can limit compatibility with other functional groups. Not ideal for standard SPPS. | The Fmoc group is sensitive to some nucleophiles. | Requires the use of strong, hazardous acids like HF for final deprotection. |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons for the synthesis and coupling of these specific serine derivatives are not extensively available in the literature, as their applications often lie in different synthetic contexts (solution-phase vs. solid-phase). However, we can summarize typical yields for the protection and deprotection steps based on reported protocols for similar compounds.
| Parameter | Boc-Ser(OMe)-OMe | Fmoc-Ser(tBu)-OH | Boc-Ser(Bzl)-OH |
| Typical Synthesis Yield | ~80-90% (multi-step) | Commercially available in high purity | Commercially available in high purity |
| Typical Coupling Efficiency in Peptide Synthesis | Not commonly used in standard peptide coupling | >99% in SPPS | >99% in Boc-SPPS |
| α-Amine Deprotection Time | 30 min - 2 h (TFA) | 5-20 min (Piperidine) | 30 min - 1 h (TFA) |
| Side-Chain Deprotection Time | 1 - 12 h (BBr₃) | 1 - 3 h (TFA-based cleavage cocktail) | 1 h (HF) or several hours (Hydrogenolysis) |
| Purity of Commercially Available Derivatives | Not widely commercially available | ≥99% (HPLC) | ≥98% |
Experimental Protocols
Detailed methodologies for the synthesis and selective deprotection are crucial for the successful implementation of these strategies.
Strategy 1: Boc/O-Me Protection
The synthesis of this compound is a multi-step process.
Protocol 1.1: Synthesis of N-Boc-L-Serine Methyl Ester [2]
-
To a solution of N-Boc-L-serine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).
-
Cool the suspension to 0°C in an ice-water bath and stir for 10 minutes.
-
Add methyl iodide (2 equivalents) and continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester. A typical yield is around 86%.[2]
Protocol 1.2: O-Methylation of N-Boc-L-Serine Methyl Ester This protocol is adapted from general procedures for the O-methylation of alcohols.
-
Dissolve N-Boc-L-serine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 1.3: Orthogonal Deprotection
-
Boc Deprotection (Amine):
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-deprotected product as its trifluoroacetate salt.
-
-
O-Methyl Deprotection (Hydroxyl): [3][4]
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃, 1.5-3 equivalents) in DCM.
-
Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Carefully quench the reaction at 0°C by the slow addition of methanol, followed by water.
-
Extract the product with an appropriate organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the hydroxyl-deprotected product.
-
Strategy 2: Fmoc/tBu Protection (for SPPS)
This is the most common strategy for modern Solid-Phase Peptide Synthesis.
Protocol 2.1: Standard Fmoc-SPPS Cycle for Serine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling cycle for the subsequent amino acids.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group simultaneously.
-
Isolation: Precipitate the crude peptide in cold diethyl ether and purify by HPLC.
Strategy 3: Boc/Bzl Protection (for Boc-SPPS)
Protocol 3.1: Standard Boc-SPPS Cycle for Serine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting ammonium salt with a 5-10% solution of DIPEA in DCM or DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the pre-activated Boc-Ser(Bzl)-OH (2-4 equivalents) to the resin.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle.
-
Final Cleavage: Cleave the peptide from the resin and remove the Bzl side-chain protecting group using a strong acid like anhydrous hydrogen fluoride (HF).
Conclusion and Recommendations
The choice of a serine protection strategy is fundamentally linked to the overall synthetic methodology.
-
This compound (Boc/O-Me) offers a fully orthogonal protection scheme with a highly stable O-methyl group. This makes it a potential candidate for complex, multi-step solution-phase syntheses where the hydroxyl group must endure numerous reaction conditions. However, the harsh requirements for cleaving the methyl ether (e.g., BBr₃) significantly limit its compatibility with sensitive functional groups and make it generally unsuitable for routine peptide synthesis, especially on a solid support.
-
The Fmoc/tBu strategy is the current gold standard for Solid-Phase Peptide Synthesis. The mild, base-labile deprotection of the Fmoc group provides excellent orthogonality with the acid-labile tBu side-chain protection. This combination is compatible with a wide array of functional groups and is amenable to both manual and automated synthesis, resulting in high yields and purities for a diverse range of peptides.
-
The Boc/Bzl strategy , while historically significant and still a robust method for Boc-based SPPS, is less commonly used today due to the requirement for strong, hazardous acids like HF for the final cleavage step.
For the vast majority of peptide synthesis applications, particularly those utilizing SPPS, Fmoc-Ser(tBu)-OH is the recommended building block due to its superior orthogonality, milder deprotection conditions, and proven track record of high performance. The Boc/O-Me strategy, represented by this compound, should be considered a specialized tool for specific applications in complex organic synthesis where the extreme stability of the methyl ether is a critical requirement and the harsh deprotection conditions can be tolerated.
References
The Strategic Application of Boc-Ser(Me)-OMe in Peptide Science: A Comparative Review
In the landscape of synthetic peptide chemistry, the choice of protected amino acid building blocks is a critical determinant of success, influencing coupling efficiency, stereochemical integrity, and the purity of the final product. Among the myriad of available derivatives, N-α-tert-butyloxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OMe) presents a unique option for the incorporation of O-methylated serine residues. This guide provides a comprehensive literature review of the applications of Boc-Ser(Me)-OMe in peptide science, offering a comparative analysis against other commonly used serine derivatives, supported by available data and experimental protocols.
Introduction to O-Methylated Serine in Peptides
O-methylation of serine residues in peptides is a strategic modification employed to enhance their pharmacological properties. This modification can increase metabolic stability by protecting the hydroxyl group from enzymatic degradation, improve membrane permeability, and modulate biological activity by altering the peptide's conformation and hydrogen-bonding capacity. The selection of the appropriate protected O-methylserine derivative is therefore a key consideration in the design and synthesis of peptide-based therapeutics.
Performance Comparison of Serine Derivatives in Peptide Synthesis
The performance of a protected amino acid in solid-phase peptide synthesis (SPPS) is evaluated based on several key parameters, including coupling efficiency, the extent of racemization, and the yield and purity of the final peptide. While direct, head-to-head comparative studies for Boc-Ser(Me)-OMe are limited in the literature, we can infer its performance based on the well-established principles of Boc- and Fmoc-based SPPS and data from related derivatives.
Table 1: Comparative Performance of Boc-Ser(Me)-OMe and Alternative Serine Derivatives
| Parameter | Boc-Ser(Me)-OMe | Fmoc-Ser(Me)-OH | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| N-α Protection | Boc (acid-labile) | Fmoc (base-labile) | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Protection | Methyl (stable) | Methyl (stable) | Benzyl (hydrogenolysis/strong acid) | tert-Butyl (acid-labile) |
| Typical Coupling Efficiency | Expected to be high | Generally high | High | Very high |
| Racemization Risk | Low to moderate | Low to moderate | Low | Very low |
| Deprotection Compatibility | Compatible with Boc-SPPS | Compatible with Fmoc-SPPS | Compatible with Boc-SPPS | Compatible with Fmoc-SPPS |
| Side-Chain Deprotection | Not applicable (stable) | Not applicable (stable) | HF or hydrogenolysis | TFA |
| Potential Side Reactions | O-trifluoroacetylation with TFA deprotection.[1] | β-elimination.[1] | Premature deprotection | Aspartimide formation |
| Overall Purity | Generally good | Generally good | Good to excellent | Excellent |
| Final Peptide Yield | Dependent on sequence | Dependent on sequence | Dependent on sequence | High |
Note: Quantitative data for Boc-Ser(Me)-OMe is not extensively available in the literature; performance is inferred from general principles of Boc-SPPS.
Experimental Protocols
Detailed experimental protocols are crucial for the successful incorporation of modified amino acids into a peptide sequence. Below are representative protocols for the use of Boc- and Fmoc-protected amino acids in SPPS.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol
This protocol outlines a general cycle for the incorporation of an amino acid, such as Boc-Ser(Me)-OMe, using Boc-SPPS on a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]
-
-
Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
Dissolve 3 equivalents of Boc-Ser(Me)-OMe and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS) Protocol
This protocol outlines a general cycle for the incorporation of an amino acid using Fmoc-SPPS on a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[3]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Visualization of Workflows and Pathways
Experimental Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid in solid-phase peptide synthesis.
Caption: A single cycle of Boc-SPPS.
General G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides containing modified amino acids like O-methylserine can act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The O-methylation can influence the peptide's binding affinity and selectivity for the receptor.
Caption: A generalized GPCR signaling pathway.
Conclusion
References
Safety Operating Guide
Proper Disposal of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of laboratory chemicals are of paramount importance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (CAS No. 2766-43-0), a common reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, proper personal protective equipment (PPE) should always be utilized.[1] Before handling, ensure that you are wearing appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[1][2] Work in a well-ventilated area to avoid inhalation of any dust or vapors.[1][3] In case of accidental contact, rinse the affected area with plenty of water.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for its safe handling and storage.
| Property | Value | Reference |
| Synonyms | N-(tert-Butoxycarbonyl)-L-serine methyl ester, N-Boc-L-serine methyl ester, Boc-Ser-OMe | [1][4] |
| CAS Number | 2766-43-0 | [1][4] |
| Physical State | Liquid, Oil, or Solid (Powder) | [1][3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water | [5] |
| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents | [1] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Refrigeration may be recommended. | [1][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal:
-
Waste Collection : All waste containing this compound, including residual amounts, contaminated lab supplies (e.g., gloves, weighing paper), and absorbent materials from spills, must be collected in a designated waste container.[2]
-
Container Selection : Use a chemically compatible and properly sealed container, such as a high-density polyethylene (HDPE) bottle, for waste accumulation.[2]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2766-43-0".[2]
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Institutional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Do not pour this chemical down the drain or dispose of it in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
This guide provides immediate, essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (CAS No. 134167-07-0). The following step-by-step instructions are designed to ensure safe handling, storage, and disposal of this compound.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| Form | Liquid |
| Color | Colorless to light yellow |
| Storage Temperature | 2-8°C |
| Optical Activity | 33.9° (C=0.50 g/100ml CHCl3) |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Handling Procedures
Adherence to the following step-by-step handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
-
Chemical Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill:
-
Immediately alert personnel in the vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Storage Plan
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly sealed to prevent moisture and air sensitivity.
-
Location: Store in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, hazard information, and date of receipt.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The waste container must be compatible with the chemical and have a secure lid.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the label on the container before disposing of it as regular laboratory glass or plastic waste, if permitted by institutional and local regulations.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
